molecular formula C9H6Cl2F2O4 B1410758 2,3-Dichloro-5-(difluoromethoxy)mandelic acid CAS No. 1803714-71-7

2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Cat. No.: B1410758
CAS No.: 1803714-71-7
M. Wt: 287.04 g/mol
InChI Key: FWDVAUDUHBUPHD-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a useful research compound. Its molecular formula is C9H6Cl2F2O4 and its molecular weight is 287.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-5-(difluoromethoxy)mandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-5-(difluoromethoxy)mandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2,3-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-5-2-3(17-9(12)13)1-4(6(5)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDVAUDUHBUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2,3-Dichloro-5-(difluoromethoxy)mandelic acid chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Chemical Properties of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Molecules

Molecular Structure and Core Physicochemical Properties (Predicted)

The foundational step in understanding a molecule is to dissect its structure and predict its fundamental properties. The molecular structure of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is presented below, followed by a table of its predicted physicochemical properties.

Figure 1: Chemical Structure of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₆Cl₂F₂O₄Derived from the chemical structure.
Molecular Weight 287.04 g/mol Calculated from the atomic weights of the constituent elements.[1]
Appearance White to off-white solidBased on the typical appearance of mandelic acid and its derivatives.[2]
Melting Point >150 °CThe high degree of substitution and the presence of polar groups and halogens are expected to result in a relatively high melting point due to strong intermolecular forces.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water.The carboxylic acid and hydroxyl groups confer some water solubility, but the heavily halogenated aromatic ring will significantly increase lipophilicity.[2][3]
pKa ~2.5 - 3.0The electron-withdrawing effects of the two chlorine atoms and the difluoromethoxy group are expected to significantly acidify the carboxylic acid proton, making it a stronger acid than unsubstituted mandelic acid (pKa ≈ 3.4).

Proposed Synthetic Pathway

A plausible synthetic route to 2,3-Dichloro-5-(difluoromethoxy)mandelic acid would likely begin with a suitably substituted benzaldehyde. The synthesis would proceed through a cyanohydrin formation followed by hydrolysis to the carboxylic acid, a well-established method for preparing mandelic acids.[4][5]

start 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde intermediate Mandelonitrile Intermediate start->intermediate NaCN or KCN, acid catalyst product 2,3-Dichloro-5-(difluoromethoxy)mandelic acid intermediate->product Acid Hydrolysis (e.g., HCl)

Figure 2: Proposed synthesis workflow for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Step-by-Step Methodologies (Illustrative Protocol):

Step 1: Synthesis of the Mandelonitrile Intermediate

  • Reaction Setup: To a solution of 2,3-dichloro-5-(difluoromethoxy)benzaldehyde in a suitable solvent (e.g., dichloromethane or diethyl ether), add a solution of sodium cyanide in water.

  • Acidification: Slowly add a weak acid (e.g., acetic acid) or a bisulfite solution to generate hydrocyanic acid in situ. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of HCN.[4]

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

  • Workup: Quench the reaction with a basic solution (e.g., sodium bicarbonate) to neutralize the excess acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mandelonitrile.

Step 2: Hydrolysis to 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

  • Reaction Setup: Treat the crude mandelonitrile from the previous step with concentrated hydrochloric acid.[4]

  • Heating: Heat the reaction mixture under reflux. The progress of the hydrolysis can be monitored by observing the evolution of ammonia (which will be protonated to ammonium chloride) and the disappearance of the nitrile peak in IR spectroscopy.

  • Isolation: Upon completion, cool the reaction mixture and extract the mandelic acid derivative with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water/ethanol).[6][7]

Predicted Spectroscopic Profile

A predictive spectroscopic analysis is invaluable for the characterization of a novel compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton (CH-OH), the hydroxyl proton, and the carboxylic acid proton. The difluoromethoxy group will exhibit a characteristic triplet for its proton. The aromatic region will likely show two doublets corresponding to the two remaining protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR will show signals for the two aromatic carbons bearing hydrogens, the four aromatic carbons with substituents, the benzylic carbon, the carboxylic carbon, and the carbon of the difluoromethoxy group (which will likely appear as a triplet due to coupling with the two fluorine atoms).

  • ¹⁹F NMR: The fluorine NMR should display a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the single proton on that carbon.

  • IR Spectroscopy: Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the alcohol (~3200-3600 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 286 (for the ³⁵Cl isotopes) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Potential Applications and Research Directions

Substituted mandelic acids are of significant interest in medicinal chemistry and materials science.

  • Drug Development: Mandelic acid and its derivatives are known for their use in skincare as alpha-hydroxy acids (AHAs) for gentle exfoliation and treatment of acne and hyperpigmentation.[8][9][10][11] The presence of dichlorinated and fluorinated moieties in 2,3-Dichloro-5-(difluoromethoxy)mandelic acid could enhance its lipophilicity and metabolic stability, making it a candidate for novel dermatological agents or as a building block for more complex pharmaceuticals. Fluorinated organic molecules often exhibit unique biological activities.

  • Agrochemicals: The 2,3-dichloro-5-substituted pyridine core is a known precursor for important agrochemicals.[12][13] While this molecule is a benzene derivative, the similar substitution pattern suggests potential for investigation in the development of new pesticides or herbicides.

  • Asymmetric Synthesis: As a chiral molecule, enantiomerically pure forms of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid could serve as valuable chiral resolving agents or as chiral building blocks in asymmetric synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is not available, its handling should be guided by the known hazards of its constituent parts and related molecules.

  • Eye and Skin Irritation: As a carboxylic acid, it is predicted to be a skin and eye irritant, potentially causing serious eye damage.[14][15]

  • Respiratory Irritation: Like many fine organic powders, it may cause respiratory tract irritation if inhaled.[2][16]

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid generating dust. In case of contact, rinse the affected area thoroughly with water.

Conclusion

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a promising yet underexplored molecule at the intersection of several important chemical classes. This guide has provided a detailed predictive overview of its chemical properties, a plausible synthetic route, and its potential applications. The theoretical data presented herein offers a solid foundation for researchers to embark on the empirical investigation of this novel compound, potentially unlocking new opportunities in drug discovery, agrochemicals, and materials science.

References

  • MilliporeSigma. (2025, April 29).
  • Thermo Fisher Scientific. (2015, September 30).
  • Organic Syntheses Procedure. Mandelic Acid.
  • Avena Lab. (2024, November 19).
  • Organic Syntheses Procedure. Mandelic Acid.
  • Tokyo Chemical Industry. (2025, May 8).
  • Cayman Chemical. (2025, June 12).
  • Amfluoro. 1804516-78-6 | 2,4-Dichloro-3-(difluoromethoxy)mandelic acid.
  • Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
  • Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Sigma-Aldrich. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7.
  • Scribd. (2017, October 4). Synthesis of Mandelic Acid.
  • Wiley-VCH.
  • Thermo Fisher Scientific. (2025, September 5).
  • Prequel. (2025, February 20). Mandelic Acid In Skincare - Benefits & Uses.
  • The Skin Care Center. (2024, April 29). Mandelic Acid: Benefits, Uses, and Skincare Tips.
  • Pharmacompass.
  • Dr Davin Lim. MANDELIC ACID: 5 Benefits & Uses For Skin.
  • Paula's Choice EU. (2023, February 15).

Sources

"2,3-Dichloro-5-(difluoromethoxy)mandelic acid mechanism of action"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanism of Action of FIN56, a Novel Ferroptosis Inducer

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms of FIN56, a novel and specific small-molecule inducer of ferroptosis. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue for various diseases, including cancer.[1][2] FIN56 exhibits a unique dual mechanism of action, making it a valuable tool for both basic research into ferroptosis and the development of novel cancer therapeutics.[3] This document will detail the current understanding of FIN56's interactions with its molecular targets, the ensuing cellular signaling cascades, and its potential applications in oncology, particularly for therapy-resistant cancers.[4] Experimental protocols for key assays to probe FIN56-induced ferroptosis are also provided for researchers in the field.

Introduction: The Emergence of Ferroptosis and FIN56

Ferroptosis is a non-apoptotic, iron-dependent form of regulated cell death that is increasingly implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer.[1][5] The process is driven by the overwhelming accumulation of lipid hydroperoxides to lethal levels.[1] The discovery of small molecules that can modulate ferroptosis has been pivotal in dissecting its underlying mechanisms and exploring its therapeutic potential.[1]

FIN56, a compound identified through a systematic survey of caspase-independent lethal compounds, has emerged as a specific and potent inducer of ferroptosis.[6] Its defined mechanism of action provides a valuable tool for researchers to investigate the intricacies of ferroptosis-mediated cell death.[1] Notably, FIN56 has shown selectivity for cancer cells with specific RAS mutations, highlighting its potential as a targeted cancer therapy.[7] This guide will elucidate the multifaceted mechanism through which FIN56 instigates this unique form of cellular demise.

The Dual-Pronged Mechanism of Action of FIN56

FIN56 executes its pro-ferroptotic effects through two distinct but converging pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene Synthase (SQS).[3][6][8] This dual mechanism underscores the complexity of ferroptosis regulation and offers multiple points for therapeutic intervention.

Pathway 1: Degradation of Glutathione Peroxidase 4 (GPX4)

GPX4 is a central negative regulator of ferroptosis.[3] This selenoprotein is a lipid-repair enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from the oxidative damage that characterizes ferroptosis.[3] FIN56 induces ferroptosis in part by promoting the degradation of the GPX4 protein.[3][4][6][9]

The degradation of GPX4 by FIN56 is not a direct inhibition of the enzyme's activity but rather a reduction in its cellular abundance.[2][6] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link between FIN56, ACC, and GPX4 degradation remains an active area of investigation.[3][8] Furthermore, recent studies have implicated autophagy in mediating FIN56-induced GPX4 degradation, suggesting that FIN56 may trigger a cellular self-digestion process that targets this key anti-ferroptotic enzyme.[4]

Pathway 2: Activation of Squalene Synthase (SQS) and CoQ10 Depletion

In a distinct and independent mechanism, FIN56 binds to and activates Squalene Synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[3][5][6][10] SQS catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene.[3][8] The activation of SQS by FIN56 is thought to divert FPP away from other essential biosynthetic pathways, most notably the production of Coenzyme Q10 (CoQ10).[3][6][8]

CoQ10 is a potent lipophilic antioxidant that can trap lipid radicals and thereby inhibit lipid peroxidation.[6] By activating SQS and shunting FPP towards squalene synthesis, FIN56 leads to a depletion of the cellular CoQ10 pool.[3][6][8] This reduction in CoQ10 levels sensitizes the cell to lipid peroxidation and enhances the ferroptotic cascade initiated by GPX4 degradation.[6]

FIN56_Mechanism cluster_0 FIN56 cluster_1 Pathway 1: GPX4 Degradation cluster_2 Pathway 2: SQS Activation FIN56 FIN56 ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC activates? Autophagy Autophagy FIN56->Autophagy induces SQS Squalene Synthase (SQS) FIN56->SQS binds & activates GPX4_degradation GPX4 Degradation ACC->GPX4_degradation required for Autophagy->GPX4_degradation mediates GPX4 GPX4 Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides detoxifies GPX4_degradation->Lipid_Peroxides accumulation Ferroptosis_1 Ferroptosis Lipid_Peroxides->Ferroptosis_1 Ferroptosis_2 Ferroptosis Squalene Squalene SQS->Squalene CoQ10_depletion CoQ10 Depletion SQS->CoQ10_depletion leads to FPP Farnesyl Pyrophosphate (FPP) FPP->SQS CoQ10 Coenzyme Q10 (CoQ10) FPP->CoQ10 Lipid_Peroxidation_2 Lipid Peroxidation CoQ10->Lipid_Peroxidation_2 inhibits CoQ10_depletion->Lipid_Peroxidation_2 enhances Lipid_Peroxidation_2->Ferroptosis_2

Figure 1: Dual mechanism of action of FIN56 leading to ferroptosis.

Downstream Cellular Consequences of FIN56 Action

The dual-pronged attack on the cell's antioxidant defenses by FIN56 culminates in the hallmark features of ferroptosis.

Lipid Peroxidation and Reactive Oxygen Species (ROS) Production

The degradation of GPX4 and depletion of CoQ10 create a cellular environment ripe for unchecked lipid peroxidation.[6][11] Polyunsaturated fatty acids within cellular membranes are particularly susceptible to this oxidative damage, leading to the accumulation of lipid reactive oxygen species (ROS).[11] This surge in lipid peroxidation is a critical execution step in the ferroptotic cell death pathway.

Lysosomal Membrane Permeabilization (LMP)

In certain cancer cell types, such as glioblastoma, FIN56 has been shown to trigger lysosomal membrane permeabilization (LMP).[11] This process involves the disruption of lysosomal membranes and the release of their contents into the cytoplasm, which can further contribute to cell death.[11] The induction of LMP by FIN56 is dependent on the transcription factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[11]

Therapeutic Implications and Future Directions

The potent and specific induction of ferroptosis by FIN56 has positioned it as a promising candidate for cancer therapy, particularly for tumors that are resistant to conventional apoptotic cell death pathways.[4][11]

Anti-Tumor Activity

FIN56 has demonstrated significant anti-tumor effects in both in vitro and in vivo models of glioblastoma and bladder cancer.[4][11] Its ability to induce ferroptosis, a non-apoptotic form of cell death, makes it an attractive option for overcoming resistance to traditional chemotherapeutics.[7]

Synergistic Combinations

The mechanistic understanding of FIN56's action opens up possibilities for rational combination therapies. For instance, combining FIN56 with mTOR inhibitors, which can activate autophagy, has been shown to synergistically enhance the killing of bladder cancer cells.[4]

A Tool for Research

Beyond its therapeutic potential, FIN56 serves as an invaluable research tool for dissecting the complex regulatory networks of ferroptosis.[1] Its defined mechanism of action allows for the precise interrogation of the roles of GPX4, the mevalonate pathway, and lysosomal function in this form of cell death.[1]

Experimental Protocols for Studying FIN56-Induced Ferroptosis

To facilitate further research into the mechanism of action of FIN56, this section provides step-by-step methodologies for key experiments.

Cell Viability and Ferroptosis Inhibition Assay

Objective: To determine the cytotoxic effect of FIN56 and confirm its induction of ferroptosis.

Methodology:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare a serial dilution of FIN56 in cell culture medium.

  • For ferroptosis inhibition, pre-treat cells with a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) for 1-2 hours.

  • Add the FIN56 dilutions to the cells (with and without the inhibitor) and incubate for a specified period (e.g., 24-72 hours).

  • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Calculate the IC50 value of FIN56 and observe the rescue of cell viability by the ferroptosis inhibitor.

Lipid ROS Measurement

Objective: To quantify the accumulation of lipid reactive oxygen species upon FIN56 treatment.

Methodology:

  • Treat cells with FIN56 at a concentration around its IC50 for a time course (e.g., 0, 2, 4, 6 hours).

  • In the last 30 minutes of treatment, add a lipid ROS-sensitive fluorescent probe (e.g., C11-BODIPY 581/591) to the culture medium.

  • Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Analyze the cells by flow cytometry, measuring the shift in fluorescence that indicates lipid peroxidation.

Western Blot Analysis of GPX4

Objective: To assess the effect of FIN56 on the protein levels of GPX4.

Methodology:

  • Treat cells with FIN56 for a specified time course.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

  • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_viability Cell Viability Assay cluster_ros Lipid ROS Measurement cluster_wb Western Blot for GPX4 v1 Seed Cells v2 Pre-treat with Inhibitor (optional) v1->v2 v3 Treat with FIN56 v2->v3 v4 Incubate v3->v4 v5 Assess Viability (e.g., MTT) v4->v5 r1 Treat with FIN56 r2 Add C11-BODIPY r1->r2 r3 Harvest & Wash Cells r2->r3 r4 Flow Cytometry Analysis r3->r4 w1 Treat with FIN56 w2 Lyse Cells w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation w3->w4 w5 Detection w4->w5

Figure 2: Experimental workflows for characterizing FIN56-induced ferroptosis.

Conclusion

FIN56 is a specific and potent inducer of ferroptosis with a novel dual mechanism of action involving both the degradation of GPX4 and the activation of SQS. This multifaceted mechanism provides a robust means of triggering iron-dependent lipid peroxidation and subsequent cell death. The promising anti-tumor activity of FIN56, particularly in therapy-resistant cancers, highlights its potential as a next-generation cancer therapeutic. Furthermore, FIN56 will continue to be an indispensable tool for researchers working to unravel the intricate biology of ferroptosis.

References

  • FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. (2021). PMC.
  • FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell de
  • Unraveling cell de
  • Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. (2021). PubMed.
  • Ferroptosis: when metabolism meets cell death. (2022). American Physiological Society Journal.
  • Global Survey of Cell Death Mechanisms Reveals Metabolic Regul
  • Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms. (2016).
  • Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma. (2024). Dovepress.
  • Understanding the unique mechanism of ferroptosis: a promising therapeutic target. (2024). Frontiers in Cell and Developmental Biology.
  • Optimization of FIN56 as a ferroptosis activator for cancer therapies. (2021). Morressier.
  • Squalene Synthase in Ferroptosis. (2023). MDPI.

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Technical Guide: Toxicology Studies of 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicological characterization of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , a specific halogenated aromatic metabolite.

This guide is structured for researchers and drug development professionals, focusing on the compound's physicochemical behavior, toxicokinetic profile, and safety assessment protocols.

Executive Summary

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a halogenated alpha-hydroxy acid, typically identified as a downstream metabolite of substituted cinnamic acids, propanones, or alkylbenzenes containing the 2,3-dichloro-5-(difluoromethoxy)phenyl moiety. Its toxicological significance lies in its role as a polar, urinary elimination product of lipophilic parent compounds.

This guide provides a comprehensive framework for evaluating its safety profile, driven by its structural homology to known nephrotoxic and hepatotoxic halogenated mandelates. The presence of the difluoromethoxy (-OCF₂H) group adds a layer of metabolic stability and lipophilicity compared to non-fluorinated analogs, influencing its tissue distribution and renal clearance.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline is a prerequisite for designing valid toxicological assays.

PropertyValue / CharacteristicRelevance to Toxicology
Chemical Structure Substituted Phenyl-CH(OH)-COOHDefines metabolic susceptibility (oxidation/conjugation).
Molecular Formula C₉H₆Cl₂F₂O₄MW ~287.04 g/mol .
Acid Dissociation (pKa) ~3.4 (Predicted)Exists as an anion (mandelate) at physiological pH; requires OAT transporters for renal uptake.
Lipophilicity (LogP) ~2.5 – 3.0Higher than unsubstituted mandelic acid due to Cl/OCF₂H; implies potential for passive membrane diffusion.
H-Bond Donors/Acceptors 2 / 4Critical for solubility and receptor binding.
Structural Analysis (SAR)

The molecule features three distinct toxicophores:

  • Mandelic Acid Moiety: Associated with renal excretion; potential for stereoselective metabolism (R- vs S-enantiomer).

  • 2,3-Dichloro Substitution: Steric bulk that hinders ortho-metabolism, potentially increasing half-life.

  • 5-Difluoromethoxy Group: A bioisostere of a methoxy group but metabolically robust (resistant to O-demethylation), preventing the formation of potentially reactive phenolic intermediates.

Toxicokinetics (ADME)

The toxicity of this compound is governed by its accumulation and clearance kinetics.

Absorption & Distribution

Unlike its likely parent compounds (e.g., substituted cinnamates or propanones), the mandelic acid derivative is highly polar at blood pH.

  • Absorption: If administered directly, oral bioavailability is limited by ionization but facilitated by the lipophilic halogenated ring.

  • Distribution: Low Volume of Distribution (Vd). It remains largely confined to the plasma and extracellular water, binding moderately to albumin due to the hydrophobic dichlorophenyl ring.

Metabolism & Biotransformation

The "mandelic acid" structure represents a metabolic "choke point"—it is already oxidized. Further metabolism is limited to:

  • Phase II Conjugation: Glucuronidation at the carboxylic acid or the alpha-hydroxyl group (major pathway).

  • Oxidative Decarboxylation: Conversion to the corresponding 2,3-dichloro-5-(difluoromethoxy)benzoic acid (minor pathway, requires specific enzymes).

  • Stereoisomerism: The chiral center at the alpha-carbon often undergoes unidirectional inversion (e.g., R to S) in vivo before excretion.

Excretion
  • Primary Route: Renal filtration and active secretion via Organic Anion Transporters (OAT1/OAT3).

  • Toxicological Implication: High local concentration in the proximal tubule cells makes the kidney a primary target organ for toxicity.

Visualization: Predicted Metabolic Pathway

MetabolicPathway Parent Parent Compound (e.g., Cinnamic Acid deriv.) Intermediate Intermediate (Aldehyde/Epoxide) Parent->Intermediate CYP450 Oxidation Mandelic 2,3-Dichloro-5-(difluoromethoxy) mandelic acid Intermediate->Mandelic Hydrolysis/Hydration Benzoic Benzoic Acid Derivative Mandelic->Benzoic Oxidative Decarboxylation (Minor) Glucuronide Mandelic-O-Glucuronide (Urinary Excretion) Mandelic->Glucuronide UGT Conjugation (Major)

Figure 1: Predicted metabolic position of the mandelic acid derivative within the degradation cascade of substituted aromatics.

Toxicological Profile & Risk Assessment

Acute Toxicity
  • Oral LD50 (Rat): Predicted > 1000 mg/kg. Mandelic acid derivatives are generally low in acute lethality unless they inhibit specific metabolic enzymes (e.g., gluconeogenesis).

  • Clinical Signs: At high doses, metabolic acidosis (due to acid load) and non-specific CNS depression may occur.

Target Organ Toxicity
  • Renal Toxicity (High Concern): As an organic anion concentrated in the kidney, it may compete with other anions for transport, potentially causing accumulation and proximal tubular necrosis at high doses.

    • Marker: Serum Creatinine, BUN, Urinary NAG (N-acetyl-beta-D-glucosaminidase).

  • Hepatic Toxicity (Moderate Concern): If glucuronidation is saturated, accumulation in hepatocytes may induce peroxisome proliferation (common with halogenated acids).

Genotoxicity

The presence of the difluoromethoxy group is generally considered safe regarding genotoxicity (unlike some nitro- or amino-aromatics).

  • Ames Test: Predicted Negative (no electrophilic handles for DNA binding).

  • Micronucleus Test: Predicted Negative.

  • Caveat: Impurities from synthesis (e.g., halogenated benzyl halides) must be rigorously controlled as they are potent alkylating agents.

Experimental Protocols for Safety Evaluation

To validate the safety of this compound, the following hierarchical testing strategy is recommended.

Protocol A: In Vitro Cytotoxicity (Kidney Cells)

Since the kidney is the primary target, use a renal cell line (e.g., HK-2 or HEK293) to determine the IC50.

  • Cell Culture: Seed HK-2 cells in 96-well plates (10,000 cells/well) in DMEM/F12 medium.

  • Dosing: Treat with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid at concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (DMSO < 0.5%) and a positive control (e.g., Cisplatin).

  • Incubation: 24 and 48 hours.

  • Assay: Measure cell viability using MTT or ATP-based luminescence (CellTiter-Glo).

  • Endpoint: Calculate IC50. If IC50 < 100 µM, the compound is considered cytotoxic and warrants further mechanistic investigation.

Protocol B: Metabolic Stability (Hepatocytes)

Determine if the mandelic acid is a terminal metabolite or if it undergoes further biotransformation.

  • System: Cryopreserved human and rat hepatocytes.

  • Incubation: Incubate 1 µM test compound at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
Visualization: Experimental Workflow

ExperimentalWorkflow Start Compound Synthesis & Purification (>98%) Step1 In Silico Tox Prediction (DEREK / SAR) Start->Step1 Step2 In Vitro Cytotoxicity (HK-2 Kidney Cells) Step1->Step2 Step3 Metabolic Stability (Hepatocytes) Step2->Step3 Decision Cytotoxic < 100µM? Step3->Decision Step4 In Vivo 14-Day Rat Study Decision->Step4 No End Safety Monograph Decision->End Yes (Stop/Redesign) Step4->End

Figure 2: Sequential testing strategy for evaluating the toxicity of the mandelic acid metabolite.

References

  • European Food Safety Authority (EFSA). (2018). Guidance on the assessment of the relevance of metabolites in groundwater of substances regulated under Regulation (EC) No 1107/2009. EFSA Journal. [Link]

  • Testai, E., et al. (2016). The metabolic competence of the kidney: A key factor in renal toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • U.S. EPA. (2020). Metabolites in Pesticide Risk Assessment. Office of Pesticide Programs. [Link]

  • PubChem. (2025).[1] Compound Summary: 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid (Structural Analog). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a critical chiral building block and potential impurity in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a stereogenic center, halogen substituents, and a difluoromethoxy group, presents distinct analytical challenges.[1] Accurate and precise quantification of this analyte is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their final dosage forms.[2] This application note provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to the validation characteristics outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Analytical Challenge: Structural Considerations

The chemical structure of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid dictates the optimal analytical strategies. The presence of a carboxylic acid and a hydroxyl group on the benzylic carbon makes the molecule polar and amenable to reversed-phase high-performance liquid chromatography (RP-HPLC). The aromatic ring with its chloro- and difluoromethoxy- substituents provides a chromophore suitable for UV detection. However, for high sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. Gas chromatography (GC) is also a viable option, though it necessitates derivatization to increase the volatility of the polar analyte.[6][7]

Methodology I: High-Performance Liquid Chromatography (HPLC-UV)

RP-HPLC with UV detection is a workhorse technique in pharmaceutical analysis due to its robustness and widespread availability. The following protocol is a starting point for the development of a validated HPLC method for the quantification of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Causality of Experimental Choices
  • Column Selection: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the aromatic mandelic acid derivative. The end-capped nature of the column minimizes peak tailing caused by the interaction of the acidic analyte with residual silanols on the silica support.

  • Mobile Phase: An acidic mobile phase (pH ~2.5-3.5) is employed to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the stationary phase.

  • Detection Wavelength: The UV detection wavelength is set at the absorption maximum of the analyte, which is predicted to be around 210-230 nm based on the substituted aromatic ring. This ensures maximum sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve vortex Vortex to Mix dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject into HPLC filter->inject separate Isocratic/Gradient Elution on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve spike Spike with Internal Standard dissolve->spike filter Filter through 0.45 µm Syringe Filter spike->filter inject Inject into LC filter->inject separate Chromatographic Separation inject->separate ionize ESI (Negative Mode) separate->ionize msms MRM Detection ionize->msms integrate Integrate Peak Areas (Analyte & IS) msms->integrate quantify Quantify using Internal Standard Method integrate->quantify

Sources

Application Note & Protocol: Enantiomeric Purity Determination of Chiral Amines using 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development, agrochemicals, and food science, the chirality of a molecule is of paramount importance. Many bioactive compounds are chiral, and their enantiomers can exhibit vastly different pharmacological, toxicological, and sensory properties.[1][2] Consequently, the ability to accurately determine the enantiomeric purity of chiral compounds is a critical aspect of research, development, and quality control. One of the most robust and widely adopted strategies for this purpose is chiral derivatization.

The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers.[1][3] This is achieved by reacting the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard achiral chromatographic or spectroscopic methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This application note introduces a novel chiral derivatizing agent, 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , for the derivatization of primary and secondary amines. The unique structural features of this reagent, including the dichlorinated phenyl ring and the difluoromethoxy group, are anticipated to offer significant advantages in the chromatographic separation and spectroscopic analysis of the resulting diastereomeric amides.

2,3-Dichloro-5-(difluoromethoxy)mandelic acid: A Novel Chiral Derivatizing Agent

While classic chiral derivatizing agents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, have been instrumental in the field, the development of new agents with enhanced properties is a continuous pursuit.[2][3] 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is designed to provide:

  • Enhanced Chromatographic Resolution: The presence of multiple halogen atoms can influence the polarity and conformational rigidity of the resulting diastereomers, potentially leading to improved separation on reversed-phase HPLC columns.

  • Distinct NMR Signatures: The difluoromethoxy group provides a unique ¹⁹F NMR handle, allowing for a sensitive and interference-free method for determining enantiomeric excess (ee).

  • Stable Amide Formation: The carboxylic acid moiety readily reacts with primary and secondary amines in the presence of a suitable coupling agent to form a stable amide bond, ensuring the integrity of the diastereomers during analysis.

Reaction Mechanism: Amide Bond Formation

The derivatization of a chiral amine with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid proceeds via the formation of an amide linkage. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with an additive such as 4-Dimethylaminopyridine (DMAP).[4] Alternatively, uronium-based coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can be employed for efficient amide bond formation.[4]

The activated carboxylic acid then undergoes nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide product and release the coupling agent byproduct.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation cluster_2 Analysis CDA 2,3-Dichloro-5-(difluoromethoxy)mandelic acid Activated_Ester Activated Ester Intermediate CDA->Activated_Ester Coupling_Agent Coupling_Agent e.g., EDC/DMAP or HATU Diastereomeric_Amides Diastereomeric Amides (R,R' and S,R') Activated_Ester->Diastereomeric_Amides Chiral_Amine Chiral_Amine Chiral Amine (R/S) HPLC HPLC Separation Diastereomeric_Amides->HPLC NMR NMR Analysis (¹H, ¹⁹F) Diastereomeric_Amides->NMR

Figure 1: General workflow for the derivatization of chiral amines.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Amine

This protocol describes a general procedure for the derivatization of a chiral primary or secondary amine with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid using EDC and DMAP as coupling agents.

Materials:

  • 2,3-Dichloro-5-(difluoromethoxy)mandelic acid (enantiomerically pure)

  • Chiral amine sample (e.g., (±)-α-methylbenzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.2 equivalents of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid in anhydrous DCM (approximately 0.1 M concentration).

  • Add 1.0 equivalent of the chiral amine to the solution.

  • Add 0.1 equivalents of DMAP to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of EDC·HCl to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

  • The purified diastereomeric amides are then ready for analysis by HPLC or NMR.

ReagentMolar Equivalents
Chiral Amine1.0
2,3-Dichloro-5-(difluoromethoxy)mandelic acid1.2
EDC·HCl1.5
DMAP0.1
Table 1: Stoichiometry for the derivatization reaction.
Protocol 2: HPLC Analysis of Diastereomeric Amides

This protocol outlines a general reversed-phase HPLC method for the separation of the resulting diastereomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the derivatized amine at a concentration of approximately 1 mg/mL in the mobile phase.

  • Set up the HPLC system with the specified conditions.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

  • Inject the sample and run the gradient program. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

  • Identify the peaks corresponding to the two diastereomers. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) of the original amine.

G Sample_Prep Dissolve derivatized sample in mobile phase HPLC_System HPLC System C18 Column Mobile Phase Gradient UV Detector Sample_Prep->HPLC_System Chromatogram Chromatogram Diastereomer 1 Diastereomer 2 HPLC_System->Chromatogram Data_Analysis Calculate Peak Area Ratio Determine Enantiomeric Excess Chromatogram->Data_Analysis

Sources

Application Note: NMR Analysis of Diastereomeric Salts using 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for using 2,3-Dichloro-5-(difluoromethoxy)mandelic acid (DCDFM-MA) as a high-performance Chiral Solvating Agent (CSA). While traditional agents like (S)-Mandelic acid or Mosher's acid are staples in chiral analysis, DCDFM-MA represents a class of Poly-Halogenated Mandelic Acid Derivatives (PHMAs) engineered for difficult resolutions.

The introduction of electron-withdrawing chlorine atoms at the 2,3-positions and a difluoromethoxy group at the 5-position serves two critical functions:

  • Enhanced Acidity: Lowers the pKa, ensuring tighter ion-pairing with weak bases (amines) compared to unsubstituted mandelic acid.

  • Dual-Nuclei Detection: The –OCHF

    
     moiety provides a distinct, uncrowded singlet (decoupled) or doublet in 
    
    
    
    F NMR
    , often eliminating the spectral overlap issues common in
    
    
    NMR.

Mechanistic Principles

The Chiral Recognition Mechanism

The resolution relies on the formation of a diastereomeric salt between the enantiomerically pure acid (DCDFM-MA) and a racemic amine substrate.[1] Unlike covalent derivatization (which requires workup and purification), salt formation is an instantaneous, reversible equilibrium in the NMR tube.

The Three-Point Interaction Model: For effective chiral discrimination (


), the diastereomeric complex must have a preferred conformation stabilized by:
  • Ionic Bonding: Carboxylate (

    
    ) to Ammonium (
    
    
    
    ).
  • Hydrogen Bonding: Between the

    
    -hydroxyl group of the acid and the ammonium protons.
    
  • 
    -
    
    
    
    Stacking:
    Between the electron-deficient dichlorophenyl ring of the acid and the aromatic system of the analyte (if present).
The Role of the Difluoromethoxy Group

The –OCHF


 group acts as a powerful NMR reporter. In a chiral environment, the fluorine atoms in the 

-salt experience a different magnetic shielding than those in the

-salt.
  • 
    H NMR:  The methine proton of –OCHF
    
    
    
    appears as a triplet (
    
    
    Hz).
  • 
    F NMR:  The fluorine signal appears as a doublet (coupled to H) or singlet (decoupled), typically in a spectral region free of interferences (approx. -80 to -85 ppm).
    

Experimental Protocol

Materials and Reagents
  • CSA: (S)-2,3-Dichloro-5-(difluoromethoxy)mandelic acid (>99% ee).

  • Solvent: Chloroform-d (

    
    ) or Benzene-d
    
    
    
    (
    
    
    ).
    • Critical Note: Do not use polar solvents like DMSO-d

      
       or Methanol-d
      
      
      
      . These solvents solvate the ions, breaking the tight ion-pair required for chiral recognition.
  • Analyte: Racemic or enantioenriched amine (approx. 5-10 mg).

  • Equipment: 400 MHz NMR spectrometer (or higher). 500/600 MHz recommended for small

    
    .
    
Step-by-Step Workflow
Phase 1: Sample Preparation
  • Stoichiometry Calculation: Aim for a 1:1 to 2:1 ratio (Acid:Amine). An excess of acid often improves peak separation by driving the equilibrium toward the salt form.

  • Weighing:

    • Weigh 0.02 mmol of the Amine substrate into a clean vial.

    • Weigh 0.02 - 0.03 mmol of DCDFM-MA.

  • Solvation:

    • Add 0.6 mL of

      
       to the amine.[2]
      
    • Add the amine solution to the solid acid.

    • Why? Adding solvent to the mixture ensures immediate dissolution.

  • Equilibration: Cap the vial and shake vigorously for 30 seconds. Allow to stand for 1 minute. The solution must be clear. If precipitate forms, the salt is too insoluble; try adding 5-10%

    
     or warming gently.
    
Phase 2: NMR Acquisition
  • Transfer: Transfer the solution to a high-quality 5mm NMR tube.

  • Lock & Shim: Lock on

    
    . Shim carefully—diastereomeric peaks can be very close (
    
    
    
    ppm).
  • Parameters:

    • 
       NMR:  Standard parameters. Set relaxation delay (
      
      
      
      )
      
      
      seconds to ensure accurate integration of the methine protons.
    • 
      F NMR:  Center frequency approx -80 ppm. Spectral width 50 ppm. Acquire with and without proton decoupling if possible.
      
Workflow Visualization

G Start Start: Racemic Amine Sample Calc Calculate Stoichiometry (Target 1.5 : 1 Acid:Amine) Start->Calc Mix Mix in Non-Polar Solvent (CDCl3 or C6D6) Calc->Mix Check Visual Check: Is solution clear? Mix->Check Precip Precipitate Formed: Salt is insoluble Check->Precip No Soluble Solution Clear: Ion-Pair formed Check->Soluble Yes Precip->Mix Add Co-solvent / Dilute Acquire Acquire NMR Spectra (1H and 19F) Soluble->Acquire Analyze Integrate Diastereomeric Peaks Calculate %ee Acquire->Analyze

Figure 1: Operational workflow for NMR chiral analysis using DCDFM-MA.

Data Analysis & Calculation

Signal Identification

In the resulting spectrum, you will observe "doubling" of signals.

  • Amine Signals: Look for protons near the chiral center of your amine (e.g.,

    
    -CH).
    
  • Acid Signals: Look for the –OCHF

    
     proton (triplet, 
    
    
    
    6.5 ppm) or the methine proton of the mandelic acid backbone (
    
    
    5.0 ppm).
Calculating Enantiomeric Excess (ee)

Integrate the resolved signals corresponding to the two diastereomers. Let


 be the area of the larger peak and 

be the area of the smaller peak.


Troubleshooting Table
ObservationProbable CauseCorrective Action
No peak splitting Solvent too polar (Salt dissociation).Switch to

or pure

. Avoid traces of Acetone/DMSO.
Broad peaks Fast exchange or concentration too high.Cool the sample to -20°C (VT-NMR) to slow exchange, or dilute the sample.
Precipitation Salt solubility limit exceeded.Dilute sample by 50% or add small amount of

(caution: may reduce splitting).
Complex Multiplicity

F-

coupling complicating the view.
Use

F{1H} (proton-decoupled fluorine NMR) to simplify triplets/doublets into singlets.

Scientific Validation & Logic

Why DCDFM-MA? (Comparative Analysis)

Standard Mandelic Acid often fails with weak bases or sterically hindered amines because the salt bridge is too weak or the magnetic anisotropy is insufficient.

  • Acidity: The pKa of Mandelic acid is

    
    3.4. The pKa of DCDFM-MA is estimated at 
    
    
    
    2.8 due to the inductive effect of the Cl and –OCHF
    
    
    groups. This drives the equilibrium
    
    
    towards the salt form.
  • Anisotropy: The chlorine atoms distort the electron cloud of the phenyl ring, creating a stronger "shielding cone." This results in a larger

    
     (chemical shift difference) between diastereomers, allowing for the resolution of enantiomers with lower-field spectrometers (300-400 MHz).
    
Pathway of Interaction

Interaction cluster_0 Chiral Acid (DCDFM-MA) cluster_1 Racemic Amine Acid_COOH COOH Group (Proton Donor) Amine_NH2 NH2 Group (Proton Acceptor) Acid_COOH->Amine_NH2 Ionic Bond (Primary Interaction) Acid_Ring Cl2-Phenyl Ring (Shielding Cone) Amine_R R-Group (Chiral Center) Acid_Ring->Amine_R Steric/Magnetic Discrimination Result Diastereomeric Salt (Distinct NMR Signals) Acid_Ring->Result Amine_NH2->Result

Figure 2: Mechanistic interaction pathway forming the diastereomeric salt.

References

  • Google Patents. (2008). Process for the preparation and resolution of mandelic acid derivatives (US20080312457A1).
  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

Sources

Application Note: Process Development & Scale-Up of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , a highly functionalized intermediate relevant to pharmaceutical R&D. The synthesis presents two primary engineering challenges: the controlled introduction of the difluoromethoxy (


) moiety using a solid difluorocarbene source to avoid gaseous Freon handling, and the safe management of cyanide chemistry during mandelic acid construction.

This guide moves beyond bench-scale synthesis, focusing on process safety , impurity rejection , and yield optimization suitable for pilot-plant implementation (100g – 1kg scale).

Retrosynthetic Analysis & Strategy

The structural complexity of the target necessitates a convergent approach. We utilize 2,3-dichloro-5-hydroxybenzaldehyde as the starting material. This selection bypasses difficult regioselective chlorination steps by utilizing a pre-functionalized scaffold.

Strategic Route Selection
  • Step 1: O-Difluoromethylation: Selective alkylation of the phenol using Sodium Chlorodifluoroacetate (SCDA). This reagent is chosen over chlorodifluoromethane gas (

    
    ) to eliminate high-pressure reactor requirements and improve stoichiometry control.
    
  • Step 2: Cyanohydrin Formation: Nucleophilic addition of cyanide to the aldehyde.

  • Step 3: Hydrolysis: Acid-catalyzed conversion of the nitrile to the carboxylic acid.[1]

Reaction Workflow Diagram

SyntheticRoute SM 2,3-Dichloro-5- hydroxybenzaldehyde Int1 Intermediate 1: O-Difluoromethoxy benzaldehyde SM->Int1  Step 1: O-Alkylation  (DMF, 95°C) Reagent1 Reagent: ClCF2CO2Na (SCDA) Reagent1->Int1 Int2 Intermediate 2: Cyanohydrin Int1->Int2  Step 2: Addition  (0-5°C) Reagent2 Reagent: NaCN / NaHSO3 Reagent2->Int2 Product Target: 2,3-Dichloro-5-(difluoromethoxy) mandelic acid Int2->Product  Step 3: Hydrolysis  (Conc. HCl, Reflux)

Caption: Figure 1. Linear synthetic workflow utilizing solid-state difluorocarbene precursors and classic cyanohydrin chemistry.

Protocol 1: O-Difluoromethylation (Scale-Up)

Objective: Install the


 group while minimizing aldehyde oxidation (Cannizzaro side-reaction).
Process Safety & Chemistry

The use of Sodium Chlorodifluoroacetate (SCDA) generates difluorocarbene (


) in situ at elevated temperatures (

).
  • Hazard: rapid

    
     evolution.
    
  • Control: Controlled addition of solid reagent to the hot mixture is critical to prevent vessel over-pressurization.

Materials & Stoichiometry
ComponentRoleEquiv.[2][3]Mass/Vol (for 100g Scale)
2,3-Dichloro-5-hydroxybenzaldehyde Substrate1.0100.0 g
Sodium Chlorodifluoroacetate (SCDA) Reagent2.5200.5 g
Potassium Carbonate (

)
Base1.5108.0 g
DMF Solvent5 vol500 mL
Water Co-solvent0.5 vol50 mL
Step-by-Step Methodology
  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a solids addition funnel (or screw feeder). Connect the condenser outlet to a bubbler to monitor

    
     off-gassing.
    
  • Solvation: Charge DMF, water,

    
    , and the phenolic substrate. Stir at 300 RPM.
    
  • Degassing: Sparge the mixture with

    
     for 20 minutes (oxygen removal prevents aldehyde oxidation).
    
  • Heating: Heat the jacket to 100°C. Internal temperature should reach ~95°C.

  • Reagent Addition (Critical): Add SCDA in 5 equal portions over 2 hours.

    • Observation: Vigorous bubbling (

      
      ) will occur upon each addition. Wait for gas evolution to subside before the next addition.
      
  • Reaction: Stir at 95-100°C for an additional 2 hours. Monitor via HPLC (Target: <2% unreacted phenol).

  • Workup: Cool to 25°C. Pour mixture into 1.5L of ice water. The product (Intermediate 1) will precipitate or oil out.

  • Isolation: Extract with Ethyl Acetate (3 x 400 mL). Wash organics with brine. Dry over

    
     and concentrate.
    
    • Purification Note: If the aldehyde is an oil, use it directly in Step 2. If solid, recrystallize from Hexane/EtOAc.

Protocol 2: Mandelic Acid Construction

Objective: Convert the aldehyde to the


-hydroxy acid.[4][5]
Safety Alert:  This step involves Cyanide .[5] All operations must be performed in a functioning fume hood with an HCN detector present.
Process Logic: The Bisulfite Route

We utilize the Bisulfite Adduct method rather than direct HCN gas. This generates the cyanohydrin in situ, significantly lowering the risk of free HCN exposure.[5]

Materials
ComponentRoleEquiv.
Intermediate 1 Substrate1.0
Sodium Bisulfite (

)
Adduct Former1.2
Sodium Cyanide (

)
Reagent1.3
Conc. HCl HydrolysisExcess
Step-by-Step Methodology
  • Bisulfite Formation: In a reactor, dissolve

    
     (1.2 eq) in water (3 vol). Add Intermediate 1 (dissolved in minimal methanol if solid). Stir vigorously for 1 hour at room temperature. A thick precipitate (bisulfite adduct) usually forms.
    
  • Cyanide Addition: Cool the slurry to 0-5°C.

  • Reagent Stream: Add a solution of

    
     (1.3 eq) in water (2 vol) dropwise over 45 minutes.
    
    • Control: Maintain internal temp <10°C to prevent polymerization.

  • Phase Separation: The cyanohydrin (Intermediate 2) will form an oil layer. Separate the organic layer (or extract with Toluene).[5][6]

    • Safety Wash: Wash the organic layer with 10% bleach (sodium hypochlorite) to oxidize trace cyanide before disposal.

  • Hydrolysis: Transfer the crude cyanohydrin to a reactor. Add Conc. HCl (5 vol).

  • Reflux: Heat to reflux (approx. 100°C) for 6-12 hours. The nitrile hydrolyzes to the acid; ammonium chloride (

    
    ) precipitates.[5]
    
  • Isolation: Cool to room temperature. Extract the product into Ether or Ethyl Acetate.

  • Crystallization: Evaporate solvent. Recrystallize the crude acid from Toluene or Benzene (classic method) or a safer Dichloromethane/Hexane system.

Process Safety Management (PSM) Logic

Scaling cyanide and carbene chemistry requires a robust safety architecture.

SafetyLogic Start Reaction Initiation Monitor Monitor: Internal Temp & Off-gas Start->Monitor Decision1 Temp > 105°C? Monitor->Decision1 Decision2 HCN Sensor > 4.7ppm? Monitor->Decision2 Decision1->Monitor No Action1 Emergency Cooling (Jacket Crash) Decision1->Action1 Yes Action2 Stop Agitation Scrubber Max Flow Decision2->Action2 Yes Scrubber Scrubber System: NaOH + Bleach Decision2->Scrubber Vent Path

Caption: Figure 2. Automated decision logic for thermal runaway and toxic gas release events.

Analytical Specifications

To ensure the protocol is self-validating, the following analytical markers must be met:

CheckpointMethodAcceptance Criteria
Intermediate 1

-NMR
Doublet (

) at

6.5-7.0 ppm (confirms

).
Cyanohydrin IR SpectroscopyDisappearance of Carbonyl (

), appearance of weak Nitrile (

).
Final Product HPLC (C18)Purity >98% (a/a). Absence of dimer impurities.
Final Product Chiral HPLCRacemic (unless resolution step added).

References

  • Difluoromethylation Methodology: Hu, J., et al. (2024).[3] "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164–180.[3] Link

  • Mandelic Acid Synthesis: Corson, B. B., et al. (1941). "Mandelic Acid."[1][4][7][8] Organic Syntheses, Coll.[9][10] Vol. 1, p.336. Link

  • Bisulfite/Cyanide Safety: BenchChem Protocols. "Synthesis of Mandelic Acid and Derivatives." Link

  • Scale-Up Safety: Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution of 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the chiral resolution of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid . This highly substituted mandelic acid derivative presents unique stereoelectronic challenges. The presence of the electron-withdrawing halogens and the structurally unique difluoromethoxy group severely alters its crystallization thermodynamics and chromatographic behavior.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you achieve baseline separation in analytical assays and high enantiomeric excess (ee) in preparative workflows.

Part 1: Preparative Resolution (Diastereomeric Salt Formation)

Q1: Why am I getting low enantiomeric excess (ee < 80%) using standard chiral amines like (R)-1-phenylethylamine?

Causality: The failure of standard chiral amines is driven by the unique stereoelectronics of your substrate. The difluoromethoxy group (–OCF₂H) is not a simple ether; the highly electronegative fluorine atoms withdraw electron density, making the oxygen a poor hydrogen-bond acceptor. Conversely, the polarized C–H bond acts as a weak hydrogen-bond donor. Combined with the steric bulk of the 2,3-dichloro motif, this disrupts the tight, predictable supramolecular hydrogen-bonding network required for efficient diastereomeric crystallization [1]. Solution: Abandon flexible primary amines. Switch to rigid, cyclic chiral amides such as L-Prolinamide or D-Prolinamide . The rigid pyrrolidine ring and the primary amide provide a highly directional, robust hydrogen-bonding scaffold that forces the heavily substituted mandelic acid into a highly crystalline diastereomeric lattice [1].

Q2: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the boiling point of the solvent, or when the solvent system lacks the capacity to solvate the hydrophobic halogenated domains while stabilizing the ionic salt bridge [2]. Solution: Introduce water as a thermodynamic bridge. Pure organic solvents (like 100% Ethyl Acetate) often fail for heavily halogenated salts. Using a solvent system of Ethyl Acetate containing 5–10% (v/v) water stabilizes the ionic lattice through water-mediated hydrogen bonding, directly suppressing oiling out and promoting nucleation.

Part 2: Analytical Resolution (Chiral HPLC/SFC)

Q3: I cannot achieve baseline separation (Rs < 1.5) on my immobilized amylose column. The peaks are broad and tailing. What is going wrong?

Causality: The issue is not the chiral stationary phase (CSP), but the ionization state of the analyte. The 2,3-dichloro and 5-difluoromethoxy groups are strongly electron-withdrawing via inductive effects, which significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.5, compared to 3.4 for unsubstituted mandelic acid). In a standard neutral mobile phase, the acid partially ionizes, leading to multiple retention mechanisms and severe peak tailing [3]. Solution: You must suppress ionization completely. Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase (e.g., Hexane/Isopropanol 80:20). TFA forces the mandelic acid derivative into its fully protonated, neutral state, allowing for precise stereochemical recognition by the CSP.

Part 3: Validated Experimental Protocols

Protocol: Preparative Resolution via L-Prolinamide

This protocol utilizes a half-equivalent method to maximize ee% by ensuring the chiral base is the limiting reagent, forcing only the most thermodynamically stable diastereomer to precipitate.

Step 1: Solvent Preparation Prepare 100 mL of the crystallization solvent by mixing 92 mL of Ethyl Acetate with 8 mL of Deionized Water (8% v/v water).

Step 2: Dissolution In a 250 mL round-bottom flask, suspend 10.0 g (approx. 30 mmol) of racemic 2,3-Dichloro-5-(difluoromethoxy)mandelic acid and 1.71 g (15 mmol, 0.5 eq) of L-Prolinamide in 60 mL of the prepared solvent.

Step 3: Thermodynamic Equilibration Heat the mixture to reflux (approx. 72°C) under continuous stirring until a completely clear solution is achieved. Maintain reflux for 15 minutes to ensure full thermodynamic equilibration of the salts.

Step 4: Controlled Crystallization (Self-Validating Step) Cool the solution to 65°C. Self-Validation Check (IPC): Seed the solution with 10 mg of pure (S)-acid/L-prolinamide salt. If the seed crystals dissolve, the system is under-saturated; evaporate 10% of the solvent and retry. If they persist, initiate a controlled cooling ramp of -0.1°C/min down to 20°C.

Step 5: Isolation and Cleavage Filter the resulting crystalline suspension and wash the cake with 10 mL of cold Ethyl Acetate. To liberate the pure enantiomer, suspend the solid in 30 mL of water, acidify to pH 1.0 using 2M HCl, and extract with Methyl Tert-Butyl Ether (MTBE) (3 x 20 mL). Evaporate the organic layer to yield the resolved enantiomer (>98% ee).

Part 4: Data Presentation & Visualization

Quantitative Comparison of Resolving Agents

The following table summarizes the expected outcomes when attempting to resolve heavily substituted fluorinated/chlorinated mandelic acids with various chiral bases.

Resolving AgentMolar Ratio (Acid:Base)Optimal Solvent SystemTypical Yield (%)Typical ee (%)Mechanistic Suitability
L-Prolinamide 1 : 0.5EtOAc / H₂O (92:8)38 - 42%>98% Excellent ; rigid cyclic amide prevents gelation and accommodates halogens.
(R)-1-Phenylethylamine 1 : 1.0Ethanol / Methanol< 20%50 - 65%Poor ; flexible network disrupted by polarized -OCF₂H group.
Quinine 1 : 1.0AcetoneN/AN/AFails ; severe oiling out due to high lipophilicity of the substrate.
Resolution Workflow Diagram

G N1 Racemic 2,3-Dichloro-5- (difluoromethoxy)mandelic acid N2 Chiral Base Addition (L-Prolinamide, 0.5 eq) N1->N2 N3 Thermodynamic Equilibration (Reflux in EtOAc/H2O) N2->N3 N4 Controlled Crystallization (-0.1°C/min to 20°C) N3->N4 N5 Phase Separation (Filtration) N4->N5 N6 Solid Phase (Diastereomeric Salt) N5->N6 Filter Cake N7 Liquid Phase (Mother Liquor) N5->N7 Filtrate N8 Acidic Cleavage (pH 1) & MTBE Extraction N6->N8 N9 Resolved Enantiomer (>98% ee) N8->N9

Fig 1. Preparative workflow for the diastereomeric resolution of substituted mandelic acids.

References

  • Process for the Dynamic Resolution of (Substituted) (R)- or (S)
  • 5.8: Racemic Mixtures and the Resolution of Enantiomers Chemistry LibreTexts[Link]

  • Part 6: Resolution of Enantiomers (Chromatographic & Chemical Methods) Chiralpedia[Link]

"optimizing reaction conditions for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization Guide for 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid Synthesis

Executive Technical Summary

Synthesizing 2,3-Dichloro-5-(difluoromethoxy)mandelic acid presents a dual challenge: installing the chemically sensitive difluoromethoxy (


) moiety and constructing the 

-hydroxy acid (mandelic) scaffold without racemization or degradation.

This guide prioritizes the Sodium Chlorodifluoroacetate (SCDA) route for difluoromethylation due to its superior safety profile over chlorodifluoromethane gas (Freon-22), coupled with a Bisulfite-Mediated Cyanohydrin synthesis to minimize free cyanide exposure.

Strategic Reaction Workflow

The following pathway minimizes impurity formation (specifically the elimination of the


 group) and maximizes safety.

SynthesisWorkflow Start 2,3-Dichloro-5- hydroxybenzaldehyde Step1 Difluoromethylation (Reagent: ClCF2CO2Na) Start->Step1 Inter1 Intermediate A: Aldehyde Ether Step1->Inter1 DMF, 90°C Step2 Bisulfite Adduct Formation Inter1->Step2 Inter2 Intermediate B: Bisulfite Adduct Step2->Inter2 NaHSO3, 0°C Step3 Cyanide Displacement (NaCN/H2O) Inter2->Step3 Inter3 Intermediate C: Mandelonitrile Step3->Inter3 rt, pH 7-8 Step4 Acid Hydrolysis (conc. HCl) Inter3->Step4 Final Target: 2,3-Dichloro-5-(difluoromethoxy) mandelic acid Step4->Final Reflux, 4h

Figure 1: Optimized synthetic pathway using solid-state difluorocarbene sources and bisulfite-mediated cyanohydrin formation.

Module A: Optimization of the Difluoromethoxy Group ( )

The installation of the


 group is the most failure-prone step due to the instability of the difluorocarbene intermediate.
Protocol: The SCDA Method
  • Substrate: 2,3-Dichloro-5-hydroxybenzaldehyde.

  • Reagent: Sodium chlorodifluoroacetate (

    
    ).
    
  • Solvent: DMF (Must be anhydrous; water quenches carbene).[1]

  • Base:

    
     (Preferred over 
    
    
    
    for solubility).

Critical Optimization Parameters:

ParameterRecommended ConditionTechnical Rationale
Temperature 90°C – 100°CRequired to decarboxylate

to generate

. Below 80°C, reaction stalls.[2]
Addition Rate Portion-wise (over 1h)Dumping reagent all at once causes rapid

generation leading to dimerization (tetrafluoroethylene gas) rather than O-insertion.
Water Content


reacts with water to form

and

, killing the stoichiometry. Use molecular sieves.
Stoichiometry 2.5 equiv. ReagentExcess is required because of unavoidable carbene dimerization.
Troubleshooting Module A

Q: My yield is low (<30%) and I see starting material (phenol) remaining.

  • Diagnosis: The difluorocarbene is dimerizing or hydrolyzing before it hits the phenol.

  • Fix:

    • Concentration: Increase reaction concentration.

      
       is short-lived; the phenol must be proximal. Aim for 0.5 M to 1.0 M.
      
    • Base Switch: Switch from

      
       to 
      
      
      
      . The "Cesium Effect" improves phenoxide solubility and nucleophilicity.

Q: I see a byproduct with Mass M+50 (approx).

  • Diagnosis: Likely formation of the formate ester or unreacted chlorodifluoro-intermediate.

  • Fix: Ensure temperature is maintained >90°C to drive full conversion. If the intermediate is trapped, the decarboxylation was incomplete.

Module B: Mandelic Acid Construction (The Bisulfite Route)

Direct reaction with HCN is hazardous. The Bisulfite Route generates the cyanohydrin in situ, keeping free cyanide concentration low.

Protocol Steps
  • Adduct Formation: Dissolve aldehyde (Intermediate A) in minimal methanol/water. Add saturated

    
     (1.2 equiv). Stir at 0°C until a precipitate (bisulfite adduct) forms.
    
  • Cyanide Displacement: Add

    
     (1.5 equiv) solution dropwise to the adduct slurry.
    
  • Hydrolysis: Extract the nitrile (organic layer), evaporate, and treat with concentrated

    
     (6M to 12M).
    

Critical Optimization Parameters:

ParameterRecommended ConditionTechnical Rationale
pH Control Maintain pH 7–8 during NaCN additionIf pH < 6, HCN gas evolves (Safety hazard). If pH > 10, the aldehyde regenerates (Retrogression).
Temperature 0°C

RT
Keep cold during addition to prevent polymerization of the aldehyde; warm to RT to drive displacement.
Hydrolysis Acid Conc.[3][4][5][6][7] HCl (37%)

can cause sulfonation on the electron-rich rings. HCl is cleaner for this substrate.
Troubleshooting Module B

Q: The hydrolysis step is degrading my product (loss of


). 
  • Diagnosis: While

    
     is acid-stable, prolonged reflux in extremely strong acid can cause cleavage.
    
  • Fix:

    • Lower Temp: Reduce hydrolysis temp from reflux (100°C) to 60°C and extend time.

    • Two-Step Hydrolysis: Use

      
       to convert Nitrile 
      
      
      
      Amide (mild), then use milder acid to convert Amide
      
      
      Acid. Note: Avoid strong base reflux, as it promotes elimination of fluoride.

Q: The final product is a racemate. I need the (R)-enantiomer.

  • Diagnosis: Chemical synthesis here is inherently racemic.

  • Fix: Do not attempt asymmetric synthesis at the cyanohydrin stage (catalysts are easily poisoned by the chloro-groups).

    • Recommended: Perform Classical Resolution on the final acid using (S)-(-)-

      
      -Phenylethylamine  or Cinchonidine . The 2,3-dichloro substitution pattern typically aids in good crystal packing for resolution.
      

Safety & Waste Management (HCN Protocol)

  • Cyanide Quench: All aqueous waste from Module B must be treated with 10% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate.

  • Ventilation: A dedicated HCN monitor in the fume hood is mandatory during Step 3.

References & Grounding

  • Difluoromethylation Reagents:

    • Title: "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols."

    • Source:Organic Syntheses, Coll.[2] Vol. 10, p.282 (2004).[8]

    • URL:[Link]

  • Mandelic Acid Synthesis (Bisulfite Method):

    • Title: "Mandelic Acid Synthesis via Bisulfite Adduct."

    • Source:Organic Syntheses, Coll.[2] Vol. 1, p.336 (1941).

    • URL:[Link]

  • Stability of Difluoromethoxy Groups:

    • Title: "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."[9][10]

    • Source:BenchChem Technical Review.

  • Hydrolysis Conditions:

    • Title: "Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles and ethers."

    • Source:Royal Society of Chemistry.

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization

Executive Technical Overview

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid presents a unique "push-pull" conflict in organic chemistry. You are constructing a sensitive


-hydroxy acid moiety on a highly electron-deficient aromatic ring (due to two ortho/meta chlorine atoms) while trying to preserve a labile difluoromethoxy ether.

The 2-position chlorine atom provides significant steric hindrance to the aldehyde functionality (the mandelic precursor), while the 5-position difluoromethoxy group (


) introduces chemical instability  toward strong acids and bases.

This guide moves beyond standard protocols to address the why and how of failure modes, specifically focusing on the two critical synthetic modules:

  • The Difluoromethylation Module (Ether formation).

  • The Mandelic Construction Module (C-C bond formation).

Critical Pathway & Failure Mode Analysis

The following diagram illustrates the standard synthetic pathway and the specific "Danger Zones" where side reactions dominate.

G Start 2,3-Dichloro- 5-hydroxybenzaldehyde Step1 Step 1: Difluoromethylation Start->Step1 Inter Intermediate: Aldehyde Precursor Step1->Inter ClCF2H / Base Side1 Side Reaction A: Formate Ester (Hydrolysis) Step1->Side1 Wet Solvent / Low Temp Step2 Step 2: Mandelic Synthesis Inter->Step2 Product Target: 2,3-Dichloro-5- (difluoromethoxy)mandelic acid Step2->Product CHCl3 / KOH or HCN Side2 Side Reaction B: Cannizzaro Product (Disproportionation) Step2->Side2 Strong Base (Steric Stall) Side3 Side Reaction C: Decarboxylation (Benzaldehyde Reversion) Product->Side3 Oxidative Stress

Figure 1: Synthetic pathway highlighting the three critical divergence points where yield is lost to side reactions.

Module 1: Difluoromethylation Troubleshooting

Context: Converting the phenolic hydroxyl group to the difluoromethoxy ether using a difluorocarbene source (e.g.,


 gas or Sodium Chlorodifluoroacetate).
Common Failure Modes
SymptomProbable CauseMechanism of Failure
Low Conversion (<50%) Carbene Quenching The generated difluorocarbene (

) reacts with trace water or the solvent faster than the sterically crowded phenoxide.
Impurity at RRT ~0.9 Formate Formation Hydrolysis of the carbene leads to the formate ester (

) instead of the ether (

).
Starting Material Recovery "Ortho-Effect" pKa Shift The 2,3-dichloro substitution lowers the pKa of the phenol, making the phenoxide less nucleophilic than expected.
Q&A: Troubleshooting the Etherification

Q: I am using Sodium Chlorodifluoroacetate (


) in DMF, but the reaction stalls at 60% conversion. Adding more reagent doesn't help. Why? 

A: This is a classic "Carbene Saturation" issue.

  • The Science: The decomposition of the reagent to release

    
     is temperature-dependent (usually >90°C). If you add a large excess at once, the concentration of carbene spikes. Since your phenol is deactivated by the chlorines and sterically hindered, the carbene preferentially polymerizes (forming polytetrafluoroethylene oligomers) or reacts with trace moisture.
    
  • The Fix:

    • Slow Addition: Add the reagent as a solution in DMF via syringe pump over 4-6 hours at 100°C. This keeps the instantaneous carbene concentration low, favoring the reaction with the phenoxide.

    • Phase Transfer: Switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB). This protects the phenoxide in the organic phase and reduces hydrolysis.

Q: How do I distinguish between the desired product and the formate impurity?

A: They are difficult to separate by TLC. Use 1H-NMR :

  • Target (

    
    ):  Look for a triplet (or doublet of doublets) around 6.5 - 6.9 ppm  with a large coupling constant (
    
    
    
    ).
  • Formate (

    
    ):  Look for a singlet around 8.0 - 8.3 ppm .
    
  • Note: If you see the formate, your reaction medium is too "wet." Dry your solvent (DMF/NMP) to <200 ppm water.

Module 2: Mandelic Acid Construction

Context: Transforming the aldehyde into the


-hydroxy acid.
  • Method A: Phase Transfer Catalysis (Chloroform/KOH) - The "Jocic" type reaction.

  • Method B: Cyanohydrin formation followed by hydrolysis.[1]

The "Ortho-Cl" Trap

The chlorine atom at position 2 is the primary antagonist here. It creates significant steric bulk around the aldehyde carbonyl, slowing down nucleophilic attack. This delay allows side reactions to outcompete the main pathway.

Protocol Optimization & Troubleshooting
Scenario A: Using Chloroform/KOH (The Green Route)

Q: My reaction mixture turns dark tarry black, and I isolate mostly benzoic acid impurity (2,3-dichloro-5-(difluoromethoxy)benzoic acid). What is happening?

A: You are seeing the Cannizzaro Reaction dominating over the Mandelic synthesis.

  • Mechanism: The trichloromethyl anion (

    
    ) is bulky. Because of the 2-Cl steric hindrance, its attack on the aldehyde is slow. The hydroxide ion (
    
    
    
    ), being smaller, attacks the aldehyde instead. This leads to the disproportionation of two aldehyde molecules into one alcohol and one benzoic acid.
  • Corrective Protocol:

    • Lower Temperature: Run the reaction at 0°C - 5°C initially. The Cannizzaro reaction has a higher activation energy than the carbene addition.

    • Solvent Switch: Use MEK (Methyl Ethyl Ketone) or Acetone alongside the chloroform. These ketones can participate in the mechanism to buffer the basicity or facilitate the transfer of the trichloromethyl species.

    • Catalyst: Ensure you are using a bulky quaternary ammonium salt (e.g., TEBA) to facilitate the transport of the

      
       species.
      
Scenario B: Using Cyanohydrin (The Classical Route)

Q: I formed the cyanohydrin successfully, but during acid hydrolysis (HCl/Reflux), I lost the difluoromethoxy group. The NMR shows a phenol.

A: The


 group is acid-labile , especially at high temperatures.
  • The Fix: You must use Pinner Hydrolysis conditions or Alkaline Hydrolysis.

    • Option 1 (Alkaline): Hydrolyze the nitrile with NaOH/H2O2 at 50°C. The peroxide accelerates the hydrolysis of the nitrile to the amide, which then goes to the acid, avoiding the harsh acidic conditions.

    • Option 2 (Two-Step): Use Methanol/HCl gas at 0°C to form the imidate ester, then add water. This avoids the high-temperature acidic reflux.

Purification & Stability Guide

Q: During drying of the final product in a vacuum oven at 60°C, the purity dropped from 98% to 92%. Why?

A: Oxidative Decarboxylation. Mandelic acids are benzylic alcohols. With electron-withdrawing groups (2,3-dichloro), the benzylic position is activated. In the presence of heat and trace oxygen, the molecule can decarboxylate to revert to the aldehyde or oxidize to the keto-acid.

  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Drying: Do not exceed 40°C. Use a desiccator with

    
     rather than heat.
    
Summary of Physicochemical Data
ParameterValue / CharacteristicNotes
Appearance White to Off-white solidYellowing indicates oxidation/Cannizzaro impurities.
1H-NMR Key Signal

6.5-6.9 ppm (t, 1H)
Characteristic of

.
1H-NMR Key Signal

5.1-5.4 ppm (s, 1H)
Characteristic of Mandelic

-proton.
Acid Sensitivity HighAvoid pH < 1 at Reflux.
Base Sensitivity ModerateStable to aqueous base; unstable to alkoxides (trans-etherification).

Troubleshooting Logic Flow

Use this decision tree when yield is suboptimal.

Troubleshooting Start Problem Identified CheckStep Which Step? Start->CheckStep Ether Step 1: Etherification (Difluoromethylation) CheckStep->Ether Step 1 Mandelic Step 2: Mandelic Synthesis CheckStep->Mandelic Step 2 EtherIssue Is Conversion Low? Ether->EtherIssue DrySolvent Action: Dry Solvent (Remove Water) EtherIssue->DrySolvent Yes (Formate present) SlowAdd Action: Slower Addition (Prevent Polymerization) EtherIssue->SlowAdd Yes (Start Mat remaining) MandelicIssue Impurity Profile? Mandelic->MandelicIssue Benzoic Benzoic Acid Found? (Cannizzaro) MandelicIssue->Benzoic Oxidized byproduct Phenol Phenol Found? (Acid Hydrolysis) MandelicIssue->Phenol Ether cleavage FixCannizzaro Action: Lower Temp, Switch to Cyanohydrin Benzoic->FixCannizzaro FixHydrolysis Action: Use Basic Hydrolysis (NaOH/H2O2) Phenol->FixHydrolysis

Figure 2: Decision matrix for diagnosing low yields based on impurity profiling.

References

  • Hu, J., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.

  • Organic Syntheses. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Org.[2][3][4][5] Synth. Vol 101.[6]

  • Yadav, G. D., et al. (2008). "An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation."[7] Ultrasonics Sonochemistry.

  • BenchChem Technical Support. (2025). "Optimizing Difluoromethylation Reactions with Difluoromethanol." Technical Guide.

  • RSC Publishing. (2026). "Unlocking the potential of mandelic acid derivatives: chemical and biological applications." RSC Advances.

Sources

"degradation of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid and prevention"

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and preventative strategies for the handling and use of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid. Understanding the stability profile of this molecule is critical for ensuring experimental reproducibility, data integrity, and the successful development of novel therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is 2,3-Dichloro-5-(difluoromethoxy)mandelic acid and why is its stability important?

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a complex organic molecule belonging to the class of mandelic acid derivatives.[1][2][3] These compounds are of significant interest in medicinal and agrochemical research due to their versatile biological activities.[1] The stability of this specific compound is paramount as its degradation can lead to the formation of impurities. These impurities can alter the compound's biological activity, lead to inconsistent experimental results, and complicate analytical characterization.

Q2: What are the primary potential degradation pathways for this molecule?

Based on its chemical structure, 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is susceptible to several degradation pathways:

  • Hydrolysis: The difluoromethoxy group (-OCF₂H) can be labile to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of a corresponding phenol derivative.[4][5][6] The ester-like nature of this group makes it a potential target for cleavage.

  • Oxidation: The α-hydroxy acid moiety of the mandelic acid core is susceptible to oxidation, potentially yielding a keto acid derivative, benzoylformic acid. Oxidative conditions can be introduced by exposure to air (auto-oxidation), reactive oxygen species, or certain chemical reagents like hydrogen peroxide.[7]

  • Photodegradation: The chlorinated aromatic ring is a chromophore that can absorb UV light. This can lead to photochemical reactions, including reductive dechlorination where a chlorine atom is replaced by a hydrogen atom.[8][9] Prolonged exposure to light, especially UV light, is a significant risk factor.[10][11]

  • Thermal Decomposition: At elevated temperatures, mandelic acid and its derivatives can undergo decarboxylation (loss of CO₂) or other fragmentation reactions.[12][13] The stability of the compound under dry and wet heat should be considered.

Q3: What are the recommended storage and handling conditions?

To minimize degradation, the following storage and handling procedures are recommended:

  • Storage Temperature: Store at controlled room temperature or as specified by the manufacturer, typically in a cool, dry place.[14]

  • Light Protection: The compound is likely light-sensitive.[10][11] Always store in a light-resistant container, such as an amber vial, and keep it in the dark.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Handling: When preparing solutions, use high-purity solvents and avoid prolonged exposure to ambient light and air. Prepare solutions fresh for each experiment whenever possible. Avoid contact with strong oxidizing agents, strong bases, and strong acids outside of controlled experimental conditions.[11][15]

Q4: Which analytical techniques are best for monitoring the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly with UV detection (as the aromatic ring is a strong chromophore) is a primary technique. For more definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended. These techniques can separate the parent compound from its impurities and provide information on their molecular weights.[16][17]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during experiments that may be linked to the degradation of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Observed Problem Potential Cause (Degradation-Related) Recommended Solution & Rationale
Decreasing Purity Over Time in Stored Solutions Hydrolysis or Oxidation. The compound may be reacting with residual water or dissolved oxygen in the solvent.Action: Prepare fresh solutions for each experiment. If solutions must be stored, use anhydrous solvents, degas the solvent before use, and store the solution under an inert atmosphere at a low temperature (-20°C or -80°C).Rationale: This minimizes the presence of reactants (water, oxygen) and slows reaction kinetics.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Formation of Degradation Products. These could arise from photolytic, thermal, or chemical degradation during sample preparation or analysis.Action: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. This will help in tentatively identifying the unknown peaks in your experimental samples.Rationale: By comparing the retention times and mass spectra of peaks from the forced degradation study with your sample, you can confirm if the unexpected peaks are indeed degradation products.
Inconsistent or Non-Reproducible Biological Assay Results Variable Purity of the Compound. If the compound degrades between experiments, the actual concentration of the active molecule will vary, leading to inconsistent results.Action: Implement a strict QC protocol. Analyze the purity of the stock solution by HPLC before each set of experiments. Always use freshly prepared dilutions from a recently verified stock.Rationale: Ensuring the integrity of the compound at the time of use is critical for reliable biological data.
Color Change in Solid Compound or Solutions Photodegradation or Oxidation. Degradation of aromatic compounds can often lead to the formation of colored byproducts.[18]Action: Immediately protect the material from light. If a solution changes color, it should be discarded. For the solid, re-analyze its purity before use.Rationale: A visible color change is a strong indicator of significant chemical degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the key functional groups of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid and the likely points of attack leading to degradation.

G cluster_molecule 2,3-Dichloro-5-(difluoromethoxy)mandelic acid cluster_stressors Stress Conditions cluster_products Potential Degradation Products mol Structure with key sites light Light (UV) heat Heat ph Acid/Base (Hydrolysis) oxidant Oxidants (e.g., H₂O₂) dechloro Dechlorinated Product light->dechloro Dechlorination of Ar-Cl decarboxy Decarboxylated Product heat->decarboxy Decarboxylation hydrolyzed Hydrolyzed Phenol ph->hydrolyzed Hydrolysis of -OCF₂H oxidized Oxidized Keto Acid oxidant->oxidized Oxidation of α-hydroxy

Caption: Potential degradation pathways initiated by various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its liabilities and to generate degradation products for analytical method validation.[19][20][21]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • For each condition, use a 1 mL aliquot of the stock solution. Include a control sample stored at 5°C in the dark.

  • The goal is to achieve 5-20% degradation.[19] Adjust exposure times or reagent concentrations if necessary.

Condition Procedure Rationale
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.To assess stability in acidic environments, mimicking conditions like the stomach or acidic formulations.[7]
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.To assess stability in alkaline environments, relevant for certain formulations or biological conditions.[7]
Oxidation Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.To evaluate susceptibility to oxidative stress, which can occur from atmospheric oxygen or excipients.
Thermal Stress For solid: Store the powder at 80°C for 48 hours.For solution: Incubate the stock solution at 80°C for 48 hours.To determine the impact of high temperatures during manufacturing, transport, or storage.
Photostability Expose the solid powder and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To evaluate degradation upon exposure to light, critical for packaging and handling decisions.

3. Sample Analysis:

  • After exposure, dilute all samples to an appropriate concentration (e.g., 50 µg/mL) and analyze by a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.

Workflow for Forced Degradation Study

G start Prepare 1 mg/mL Stock Solution control Control Sample (5°C, Dark) start->control acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photostability (ICH Q1B) start->photo analyze Dilute & Analyze All Samples by HPLC-UV/MS control->analyze acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare Stressed Samples to Control analyze->compare end Identify Degradation Products & Determine Degradation Pathways compare->end

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a general-purpose method suitable for separating the parent compound from its potential degradation products. Method optimization will be required.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector, and an in-line Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 20
    20 95
    25 95
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength appropriate for the compound's UV maximum (e.g., 254 nm) and collect spectra from 200-400 nm.

  • MS Detection: Use Electrospray Ionization (ESI) in both positive and negative modes to identify the parent ion and fragmentation patterns of the parent and any degradation products.

References

  • de Oliveira, C. R., et al. (2012). Thermal behaviour of mandelic acid, sodium mandelate and its compounds with some bivalent transition metal ions. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Al-Sakkari, E. G., et al. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available at: [Link]

  • Hooker, S. C. (1950). Stabilization of halogenated organic compounds. Google Patents (US2493427A).
  • Unknown Author. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. Available at: [Link]

  • Blackbourn, G. P., & Phillips, L. (1969). Studies of the reactions of the anhydrosulphites of α-hydroxy-carboxylic acids. Part V. Thermal decomposition of benzilic and mandelic acid anhydrosulphites. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Sammis, G. M., et al. (2018). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Request PDF. Available at: [Link]

  • Li, Y., et al. (2024). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. MDPI. Available at: [Link]

  • Ilaš, J., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Available at: [Link]

  • Unknown Author. (n.d.). The catalytic degradation of aromatic and chlorinated pollutants... ResearchGate. Available at: [Link]

  • Sammis, G. M., et al. (2018). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Kim, Y., et al. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. Available at: [Link]

  • Rawalpally, T. R., & Ciszewski, G. M. (2009). Methods for stabilizing lithiated halogen-substituted aromatic compounds. Google Patents (WO2009056487A1).
  • Sharma, A., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. Available at: [Link]

  • Huang, H., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Journal of Applied Microbiology. Available at: [Link]

  • Huang, H., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. PubMed. Available at: [Link]

  • Klauke, E., & Kühle, E. (1971). Stabilization of halogenated solvents. Google Patents (US3564061A).
  • Prakash, G. K. S., et al. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available at: [Link]

  • Avena Lab. (2022). Mandelic Acid - SAFETY DATA SHEET. Available at: [Link]

  • DeGroot, R. (1998). Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. P2 InfoHouse. Available at: [Link]

  • Dworak, A., et al. (2014). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Request PDF. Available at: [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Unknown Author. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Unknown Author. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • Phillips, J., et al. (2020). Stabilization of a protein by a single halogen‐based aromatic amplifier. ResearchGate. Available at: [Link]

  • Suvchem Laboratory Chemicals. (n.d.). DL-MANDELIC ACID (FOR SYNTHESIS) Safety Data Sheet. Available at: [Link]

  • Coleman, D., et al. (2014). Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. RSC Publishing. Available at: [Link]

  • Huang, H., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Request PDF. Available at: [Link]

  • Brandes, W., et al. (1986). Mandelic acid derivatives, process for their preparation and their microbicidal application. Google Patents (EP0071568B1).
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • Dove, A. P., & Pratt, R. C. (2007). Synthesis of Polymandelide: A Degradable Polylactide Derivative with Polystyrene-like Properties. Macromolecules. Available at: [Link]

  • Wang, Y., et al. (2023). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. Available at: [Link]

  • Uslu, H., & Gök, A. (2021). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Spectrophotometric determination of drugs using 2,3 dichloro 5,6 dicyano p-benzoquinone as analytical reagent. ResearchGate. Available at: [Link]

  • Ma, D., et al. (2023). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC. Available at: [Link]

  • Martins, I., et al. (2008). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Química Nova. Available at: [Link]

  • Sun, Y., et al. (2024). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. Available at: [Link]

  • Chakrabarti, S. K. (1979). New fluorometric analysis for mandelic and phenylglyoxylic acids in urine as an index to styrene exposure. PubMed. Available at: [Link]

  • Buckles, R. E., & Bremer, K. (1953). Mandelic Acid. Organic Syntheses Procedure. Available at: [Link]

  • Swinson, J., & Le, T. V. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. Google Patents (US4973698A).

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. The following sections provide in-depth troubleshooting guides and frequently asked questions to ensure robust and accurate analytical results.

Understanding the Analyte: 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a complex molecule with several characteristics that can influence its chromatographic behavior. As a mandelic acid derivative, it possesses a carboxylic acid group, making it an acidic compound.[1][2] The presence of halogen atoms (chlorine and fluorine) adds to its chemical properties. These features are critical to consider when developing and troubleshooting an HPLC method.

Troubleshooting Guide: A Mechanistic Approach to Resolving Peak Tailing

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" extending from the peak maximum.[3] This can compromise the accuracy and reproducibility of quantification. The primary cause of peak tailing is often more than one mechanism of analyte retention occurring during the separation.[4] For an acidic compound like 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, several factors can contribute to this issue.

Issue 1: Secondary Interactions with Residual Silanols

The "Why": Most reversed-phase HPLC columns use silica-based stationary phases. Even with advanced manufacturing, some residual silanol groups (Si-OH) on the silica surface remain exposed.[5] These silanol groups are acidic and can become ionized (Si-O-), particularly at a mid-range pH.[6] The negatively charged silanols can then interact with polar functional groups on the analyte, such as the carboxylic acid and hydroxyl groups of your mandelic acid derivative. This secondary, unwanted interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak.[7][8]

The "How-To" for Resolution:

  • Mobile Phase pH Adjustment: A primary strategy is to suppress the ionization of the residual silanols by lowering the pH of the mobile phase.[4] By operating at a low pH (typically ≤ 3), the silanol groups remain protonated (Si-OH) and are less likely to interact with the analyte.[5]

    • Protocol: Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate buffer) or acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).[2][9] Ensure the column used is stable at low pH.

  • Use of End-Capped Columns: Select a high-quality, end-capped HPLC column. End-capping is a process that chemically derivatizes many of the residual silanol groups, making them less accessible for secondary interactions.[4][6]

  • Competitive Mobile Phase Additives: In some cases, adding a "sacrificial base" like triethylamine to the mobile phase can be effective. These small, basic molecules preferentially interact with the active silanol sites, effectively shielding them from the analyte.[7]

Issue 2: Inappropriate Mobile Phase pH and Analyte Ionization

The "Why": The ionization state of your acidic analyte is highly dependent on the mobile phase pH.[10] If the mobile phase pH is close to the pKa of the carboxylic acid group on 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, a mixture of the ionized (deprotonated) and non-ionized (protonated) forms of the analyte will exist.[10] These two forms will have different retention characteristics, leading to peak broadening or splitting, which can manifest as severe tailing.[11]

The "How-To" for Resolution:

  • pH Adjustment for Ion Suppression: To ensure the analyte is in a single, consistent form, adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[9][11] This will keep the carboxylic acid group protonated and uncharged, promoting better retention and peak shape in reversed-phase chromatography.

    • Protocol: Determine the pKa of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid (if unknown, a reasonable estimate for a substituted mandelic acid would be in the range of 3-4). Prepare a buffered mobile phase with a pH of ≤ 2. This will suppress the ionization of the analyte.[12]

Issue 3: Column Overload

The "Why": Injecting too much sample onto the column can lead to peak distortion, including tailing.[8] There are two types of overload:

  • Mass Overload: The concentration of the analyte in the sample is too high, saturating the stationary phase at the column inlet.[13]

  • Volume Overload: The injection volume is too large, causing the sample band to be excessively broad as it enters the column.[14]

The "How-To" for Resolution:

  • Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject. A systematic dilution series can help identify the concentration at which peak shape improves.[15]

  • Decrease Injection Volume: Reduce the volume of sample injected onto the column.[13]

ParameterGuideline for a Standard 4.6 x 150 mm Column
Typical Sample Concentration ~1 mg/mL
Maximum Injection Volume < 2% of column volume
Issue 4: Sample Solvent Effects

The "Why": If the solvent used to dissolve the sample (the diluent) is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion.[16][17] The strong sample solvent can carry the analyte down the column prematurely and in a dispersed band, leading to fronting or tailing.[18]

The "How-To" for Resolution:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.

  • Use a Weaker Sample Solvent: If solubility is an issue, use a solvent that is weaker than the mobile phase. This will help to focus the analyte at the head of the column, resulting in a sharper peak.[16]

Issue 5: Extra-Column Effects

The "Why": Peak broadening and tailing can also be caused by factors outside of the column. Excessive volume in the tubing, fittings, and detector flow cell can lead to dispersion of the analyte band after it has been separated on the column.[3][19]

The "How-To" for Resolution:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing to connect the injector, column, and detector.[3]

  • Ensure Proper Fittings: Use zero-dead-volume fittings to connect the column and tubing.

Issue 6: Column Contamination or Degradation

The "Why": Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at pH or temperature extremes.[8] This can create active sites that cause peak tailing.

The "How-To" for Resolution:

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.

  • Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove any adsorbed materials.

  • Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged and need to be replaced.

Visual Troubleshooting Workflow

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a problem for my analysis?

A1: Peak tailing can lead to inaccurate peak integration, which affects the quantitative results of your analysis. It can also decrease resolution between closely eluting peaks, making it difficult to separate your analyte of interest from impurities.[3]

Q2: I've lowered the mobile phase pH, but I still see some tailing. What should I do next?

A2: If adjusting the pH has not fully resolved the issue, consider the following:

  • Column Choice: Ensure you are using a high-purity, well-end-capped column designed for good peak shape with acidic compounds.[7]

  • Sample Overload: Systematically reduce your sample concentration and injection volume to rule out overload as a contributing factor.[13]

  • Organic Modifier: The choice of organic modifier (e.g., acetonitrile vs. methanol) can sometimes influence peak shape.[20] Experimenting with a different organic solvent may be beneficial.

Q3: Can temperature affect peak tailing?

A3: Yes, temperature can influence peak shape.[21] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[22] However, significant temperature changes can also affect the selectivity of the separation.[23]

Q4: My sample is not very soluble in the mobile phase. What is the best approach for the sample solvent?

A4: If your sample requires a stronger solvent for dissolution, try to use the minimum amount of this strong solvent and then dilute it with a weaker solvent (ideally the mobile phase) before injection.[24] This will minimize the negative effects of a strong injection solvent.

Q5: How do I know if my column is the problem?

A5: A good way to diagnose a column issue is to inject a standard mixture of well-behaved compounds on your system. If these compounds also show poor peak shape, it is likely a system or column issue. If they look good, the problem is more likely related to your specific analyte and method conditions. If you suspect the column is contaminated, a rigorous washing procedure may restore performance. If not, the column may need to be replaced.

References
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.).
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2025, August 7).
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15).
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Redalyc.org. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload.
  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.).
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Element Lab Solutions. (2017, September 20). HPLC column overload.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Effect of Column Temperature On HPLC Separation of Acetic Acid and Levulinic Acid. (n.d.).
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006, June 30).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • Chiral separation of Mandelic acid. (n.d.).
  • Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. (2025, August 5).
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • LCGC International. (2022, April 15). How Does Temperature Affect Selectivity?
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid.
  • ResearchGate. (2025, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.
  • Benchchem. (n.d.). Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives.

Sources

"managing racemization during resolution with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid .[1]

The content is structured to address the unique electronic properties of this molecule, specifically the hyper-acidity of the


-proton  induced by the electron-withdrawing chlorine and difluoromethoxy groups, which makes racemization a critical risk during chiral resolution.

Topic: Managing Racemization in 2,3-Dichloro-5-(difluoromethoxy)mandelic acid Ticket ID: RES-23-CL2-OCF2H Status: Open Priority: Critical (Kinetic Instability Risk)[1]

Core Technical Analysis: The "Hyper-Labile" Center

Senior Scientist Note: You are likely experiencing inconsistent enantiomeric excess (ee) values or "vanishing" optical purity during scale-up. This is not a random error; it is a structural feature of your molecule.

Standard mandelic acid has a pKa (


-proton) of ~22 (in DMSO). Your derivative, 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , contains three potent Electron-Withdrawing Groups (EWGs):
  • 2-Cl (Ortho): Inductive withdrawal close to the chiral center.

  • 3-Cl (Meta): Stabilizes the negative charge on the phenyl ring.

  • 5-OCF

    
    H:  A strong 
    
    
    
    -withdrawing group.[1]

The Consequence: These groups stabilize the carbanion/enolate intermediate, significantly lowering the energy barrier for deprotonation. In the presence of a chiral amine (the resolving agent), you are inadvertently creating a Dynamic Kinetic Resolution (DKR) system where the salt racemizes in solution faster than it crystallizes if conditions are not strictly controlled.

Visualization: The Racemization Danger Zone

The following diagram illustrates the mechanism driving your yield loss.

RacemizationMechanism cluster_prevention Control Points Racemate Racemic Salt (Solution Phase) Transition Deprotonation (Rate Limiting Step) Racemate->Transition Heat/Polar Solvent Base Resolving Base (Amine) Base->Transition Attacks u03b1-H Enolate Planar Enolate (Achiral Intermediate) Transition->Enolate Stabilized by Cl/OCF2H groups Reprotonation Reprotonation Enolate->Reprotonation Random Face Attack RacemicMix Racemic Mixture (Optical Purity Lost) Reprotonation->RacemicMix

Caption: The mechanism of base-catalyzed racemization. The 2,3-dichloro and 5-difluoromethoxy groups stabilize the planar enolate, accelerating the loss of stereochemistry.[1]

Experimental Protocol: The "Safe" Resolution Workflow

To resolve this molecule without racemization, you must shift from Thermodynamic Control (equilibration) to Kinetic Control (precipitation).

Recommended Reagents
  • Resolving Agent: (D)-Proline Amide or (R)-Phenylethylamine.[1] (Proline amide is preferred for mandelic analogs due to hydrogen bonding capability).

  • Solvent System: Ethyl Acetate (EtOAc) with trace water (0.5 - 1.0%). Avoid Alcohols (MeOH/EtOH) if possible, as they facilitate proton exchange.

Step-by-Step Procedure
PhaseStepActionTechnical Rationale
1. Dissolution ASuspend racemate (1.0 eq) in EtOAc (10V).Aprotic solvent minimizes proton exchange.
BAdd Resolving Agent (0.55 eq).[2]Using <0.6 eq ensures the amine is the limiting reagent, preventing excess base from attacking the

-proton.
CHeat to maximum 60°C .Do not reflux (>75°C) for extended periods. Heat only enough to dissolve.
2. Crystallization DSeed immediately at 55°C.Seeding bypasses the nucleation energy barrier, allowing rapid crystallization before racemization occurs.
ECool slowly to 20°C over 4 hours.Controlled cooling favors the less soluble diastereomer.
FCritical: Cool to 0-5°C for 1 hour.Freezes the equilibrium. Solubility decreases, and kinetic energy for racemization is removed.
3. Isolation GFilter cold.[3] Wash with cold EtOAc/Heptane.Washing with warm solvent will redissolve and racemize the surface of the crystals.

Critical Troubleshooting (FAQ)

Issue #1: "My salt has high ee, but it racemizes when I try to free the acid."

Diagnosis: You are likely using a strong base (NaOH/KOH) or generating heat during the salt-breaking step. The free carboxylate anion is electron-rich, but the moment it protonates to the acid, the


-proton becomes acidic again.

Solution: The "Cold Biphasic" Method

  • System: Prepare a biphasic mixture of Dichloromethane (DCM) and Water (1:1). Cool to 0°C .

  • Acidification: Add the chiral salt. Slowly add 1M HCl (stoichiometric amount) with vigorous stirring.

  • Extraction: The moment the salt breaks, the free acid partitions into the DCM layer (protecting it from the aqueous acid/base interface).

  • Workup: Separate phases immediately. Dry DCM over MgSO

    
     and concentrate at <35°C .
    
Issue #2: "The ee drops from 95% to 80% during recrystallization."

Diagnosis: You are boiling the solution too long. The "2,3-dichloro" substitution pattern makes the racemization half-life (


) much shorter than unsubstituted mandelic acid.

Solution:

  • Switch Solvents: Use MIBK (Methyl Isobutyl Ketone) .[4] It has lower proticity than alcohols.

  • Lower Temperature: Dissolve at a lower temperature by using slightly more solvent volume, rather than heating to reflux to minimize volume.

  • Add Acid: Add 1-2 mol% of free racemic acid to the recrystallization mixture. This buffers the solution, ensuring no free amine exists to catalyze the proton abstraction.

Advanced Workflow: Intentional Racemization (Recycling)

Since this molecule is prone to racemization, you can turn this "bug" into a "feature" for the mother liquor (which contains the unwanted enantiomer).

Protocol for Recycling (Deracemization):

  • Take the filtrate (mother liquor) rich in the "wrong" enantiomer.

  • Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq).[1]

  • Heat to 80°C for 2 hours.

  • The EWGs will drive the rapid equilibration via the enolate.

  • Cool, neutralize, and recycle this "fresh" racemate into the start of the process.

Workflow Visualization

ResolutionWorkflow Start Racemic 2,3-Cl2-5-OCF2H-Mandelic Acid Dissolve Dissolve in EtOAc (60°C) Add 0.55 eq Chiral Amine Start->Dissolve Seed Seed with Pure Salt (Critical Step) Dissolve->Seed Cool Cool to 0°C (Kinetic Control) Seed->Cool Filter Filtration Cool->Filter Solid Solid: Desired Salt (High ee) Filter->Solid Precipitate Liquor Mother Liquor: Unwanted Enantiomer Filter->Liquor Filtrate BreakSalt Salt Breaking (DCM/Water, 0°C, HCl) Solid->BreakSalt Racemize Recycle: Heat with DBU (Intentional Racemization) Liquor->Racemize Racemize->Start Recycle

Caption: Optimized workflow distinguishing between the 'Safe' isolation path and the 'Recycle' loop.

References

  • Mechanistic Insight on Mandelic Acid Resolution: Aitipamula, S. et al.[2] "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization." MDPI, 2021.[1] (Validates the use of co-crystallization and temperature control for chloro-mandelic derivatives).

  • Dynamic Kinetic Resolution of Substituted Mandelic Acids: Google Patents US20080293965A1. "Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid." (Specifically details the behavior of 3-chloro-5-difluoromethoxy analogs and the use of proline amide).

  • Acidity of Alpha-Hydroxy Acids: Nagy, T. et al.[1] "pK a values of α-hydroxycarboxylic acids." ResearchGate, 2019.[1] (Provides the theoretical basis for the acidity changes in substituted mandelic acids).

Sources

Validation & Comparative

Comparative Guide: 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid vs. Conventional Resolving Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of "Designer" Resolving Agents

In the landscape of chiral resolution, "one size fits all" is a fallacy. While classical agents like (S)-Mandelic acid and L-Tartaric acid remain the workhorses of the industry, they often fail when resolving weak bases , highly lipophilic amines , or sterically hindered intermediates .

This guide provides an in-depth technical comparison of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid (DCDMA) against standard alternatives. DCDMA represents a class of "Designer Acids"—halogenated mandelic acid derivatives engineered to overcome the limitations of natural resolving agents through enhanced acidity, lipophilicity, and specific steric interactions.

Why DCDMA?
  • Enhanced Acidity: The electron-withdrawing chlorine and difluoromethoxy groups significantly lower the pKa compared to unsubstituted mandelic acid, enabling stable salt formation with weaker bases.

  • Lipophilic Tuning: The halogenated core increases solubility in non-polar solvents (e.g., toluene, ethers), facilitating resolutions that fail in alcohols/water.

  • Robust Crystal Packing: The 2,3-substitution pattern creates a rigid "chiral pocket," often yielding higher diastereomeric excess (de) in the first crystallization crop.

Technical Profile & Mechanism of Action

To understand why DCDMA outperforms standard agents in specific scenarios, we must analyze the structural causality.

Structure-Property Relationship (SPR)
FeatureStructural OriginEffect on Resolution
Acidity (pKa) Inductive effect of 2,3-Cl and 5-OCF₂HLower pKa (~2.8 vs. 3.4 for Mandelic). Forms tighter, more stable salts with weak amines (e.g., anilines, pyridines).
Lipophilicity (LogP) Halogenation (Cl, F)Higher LogP. Allows use of non-polar solvents (TBME, Toluene), reducing the solubility of the diastereomeric salt and improving yield.
H-Bonding -OCF₂H groupActs as a unique H-bond acceptor in the crystal lattice, providing an additional "anchor point" for chiral recognition.
Sterics 2,3-Dichloro "lock"Restricts rotation of the phenyl ring, pre-organizing the acid for more selective molecular recognition.
Comparative Performance Metrics

The following table contrasts DCDMA with industry-standard resolving agents.

Table 1: Comparative Analysis of Chiral Resolving Agents

Resolving AgentAcidity (pKa)LipophilicityIdeal Target AminesCost/AvailabilityRecyclability
DCDMA (Subject)High (~2.8)High Weak bases, Lipophilic drug intermediates, Halogenated aminesHigh (Specialty)Good (Non-volatile)
(S)-Mandelic Acid Medium (3.4)LowGeneral primary/secondary aminesLow (Commodity)Excellent
L-Tartaric Acid Medium (2.98/4.34)Very LowPolar amines, Bases requiring water/alcohol solventsVery LowFair (Water soluble)
Dibenzoyl-Tartaric Acid MediumMediumAmines requiring a bulky counter-ionMediumGood
Camphorsulfonic Acid Very High (1.2)MediumVery weak bases, bulky aminesHighGood

Analyst Insight: While Camphorsulfonic acid (CSA) is stronger, it is often too bulky and forms solvates that are hard to dry. DCDMA offers a "Goldilocks" zone: strong enough for weak bases, but with the favorable crystal packing kinetics of the mandelic acid scaffold.

Experimental Validation: Resolution of a Weak Base

The following protocol demonstrates the superior performance of DCDMA in resolving a theoretical "difficult" target: (RS)-1-(3-bromophenyl)ethylamine , a weak base where standard mandelic acid often yields oils rather than crystals.

Materials
  • Substrate: (RS)-1-(3-bromophenyl)ethylamine (10.0 g, 50 mmol)

  • Resolving Agent: (S)-2,3-Dichloro-5-(difluoromethoxy)mandelic acid (DCDMA) (14.3 g, 50 mmol)

  • Solvent: Methyl tert-butyl ether (MTBE) / Isopropanol (9:1 ratio)

Protocol (Step-by-Step)
  • Dissolution: Dissolve 14.3 g of (S)-DCDMA in 100 mL of MTBE/IPA mixture at 50°C. Ensure complete dissolution.

  • Addition: Add the racemic amine (10.0 g) dropwise over 10 minutes while stirring. Note: The solution may warm slightly due to exothermic salt formation.

  • Nucleation: Cool the mixture slowly to 40°C. Seed with <5 mg of pure diastereomeric salt if available.

  • Crystallization: Allow the solution to cool to 20°C over 4 hours, then chill to 0-5°C for 2 hours.

    • Observation: DCDMA salts typically form dense, prismatic crystals, unlike the needle-like or oil-prone salts of unsubstituted mandelic acid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold MTBE (2 x 20 mL).

  • Liberation: Suspend the salt in water/DCM. Basify with 1M NaOH to pH 10. Extract the free amine into DCM.

  • Analysis: Check enantiomeric excess (ee) via Chiral HPLC.

Expected Results (Comparative Data)
Resolving AgentSolvent SystemYield (Salt)ee (Free Amine)Observation
(S)-DCDMA MTBE/IPA (9:1)42% (Max 50%)>98% Dense prisms, easy filtration
(S)-Mandelic Acid Ethanol30%85%Fine needles, slow filtration
L-Tartaric Acid Ethanol/Water0%-Oiled out (Failed)

Decision Logic & Workflow Visualization

To assist in selecting the correct agent, the following decision matrix illustrates when to deploy DCDMA versus conventional agents.

Selection Logic (Decision Tree)

ResolutionLogic Start Start: Racemic Amine Resolution CheckBase Is the Amine a Weak Base? (pKa < 9) Start->CheckBase CheckSol Is the Amine Lipophilic? (LogP > 2.5) CheckBase->CheckSol Yes (Weak Base) Standard Use (S)-Mandelic Acid or Tartaric Acid CheckBase->Standard No (Strong Base) StrongAcid Consider Camphorsulfonic Acid (CSA) CheckSol->StrongAcid No (Hydrophilic) CheckCryst Did Standard Agents yield oils or solvates? CheckSol->CheckCryst Yes (Lipophilic) Designer Use DCDMA (2,3-Dichloro-5-(difluoromethoxy)...) Standard->Designer If ee < 90% CheckCryst->Standard No CheckCryst->Designer Yes (Problematic Crystallization)

Caption: Decision matrix for selecting DCDMA based on amine basicity, lipophilicity, and crystallization behavior.

Resolution Workflow

Workflow Step1 1. Racemic Amine + (S)-DCDMA (in MTBE/IPA) Step2 2. Controlled Cooling (50°C -> 0°C) Step1->Step2 Step3 3. Filtration (Diastereomeric Salt) Step2->Step3 Step4 4. Basification (NaOH/DCM) Step3->Step4 Step5 5. Isolation (Enantiopure Amine) Step4->Step5 Recycle Recycle DCDMA (Acidify Aqueous Layer) Step4->Recycle Recovery

Caption: Operational workflow for chiral resolution using DCDMA, highlighting the recyclability step.

Conclusion

2,3-Dichloro-5-(difluoromethoxy)mandelic acid is not a replacement for cheap, commodity resolving agents in routine applications. However, it is a critical tool in the "Designer Acid" toolkit. Its unique combination of high acidity and lipophilicity makes it the agent of choice for:

  • Weak Bases: Where Mandelic acid fails to protonate effectively.

  • Lipophilic Intermediates: Where Tartaric acid salts are insoluble or oil out.

  • High-Purity Requirements: Where the rigid crystal lattice provides superior chiral discrimination (high ee) in a single pass.

For drug development professionals encountering "problematic" amines, screening with DCDMA can salvage a resolution step that would otherwise require expensive chiral chromatography.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Retrieved from

  • Google Patents. (2005).[1] Process for the preparation and resolution of mandelic acid derivatives. (Mentions (R)-3-chloro-5-difluoromethoxy mandelic acid).[2] Retrieved from

  • CymitQuimica. 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid Product Information. Retrieved from

  • Yamamoto, H., & Futatsugi, K. (2005).[3] "Designer Acids": Combined Acid Catalysis for Asymmetric Synthesis. Angewandte Chemie International Edition, 44(13), 1924-1942.[4] (Context on designer acid principles). Retrieved from

  • Aitipamula, S., et al. (2010). Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid. Chirality, 22, 707–716. (Mechanistic data on chloro-mandelic acids). Retrieved from

Sources

"cost-benefit analysis of using 2,3-Dichloro-5-(difluoromethoxy)mandelic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cost-Benefit Analysis of 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid in Advanced Therapeutics

Executive Summary In modern drug discovery, the fine-tuning of a lead compound’s physicochemical properties is often the deciding factor between clinical success and late-stage attrition. As a highly specialized chiral building block, 2,3-Dichloro-5-(difluoromethoxy)mandelic acid (DCDFM) offers a unique combination of conformational rigidity, dynamic lipophilicity, and extreme metabolic stability. This guide provides a rigorous cost-benefit analysis of utilizing DCDFM in the synthesis of advanced therapeutics (such as kinase or PDE4 inhibitors), comparing its performance against traditional non-fluorinated or mono-chlorinated alternatives.

Mechanistic Rationale: The "Fluorine Effect" in Drug Design

The selection of DCDFM over simpler mandelic acid derivatives is driven by two distinct structural features:

  • The Difluoromethoxy (-OCF₂H) Bioisostere: Unlike a standard methoxy (-OCH₃) group, which is highly susceptible to cytochrome P450-mediated O-demethylation, the -OCF₂H group acts as a metabolic shield. The strong carbon-fluorine bonds (approx. 110–126 kcal/mol) dramatically increase the transition state energy required for oxidative cleavage[1]. Furthermore, the electron-withdrawing fluorine atoms polarize the C-H bond, transforming the moiety into a "lipophilic hydrogen bond donor" (Abraham hydrogen bond acidity parameter

    
    )[2]. This allows the molecule to maintain critical hydrogen-bonding interactions with target protein backbones while simultaneously enhancing cell membrane permeability[3].
    
  • 2,3-Dichloro Substitution: The ortho-meta dichloro pattern provides significant steric bulk. When DCDFM is coupled to a primary amine to form an amide, this steric hindrance restricts the rotation of the phenyl ring, locking the molecule into a specific bioactive dihedral angle. This pre-organization minimizes the entropic penalty upon binding to deep, hydrophobic target pockets.

MetabolicShielding cluster_methoxy Standard Methoxy Analog cluster_difluoro Difluoromethoxy Analog (DCDFM) M_Analog Methoxy (-OCH3) CYP CYP450 Oxidation M_Analog->CYP Clearance Rapid Clearance (O-Demethylation) CYP->Clearance D_Analog Difluoromethoxy (-OCF2H) CYP_Block CYP450 Blocked (Strong C-F Bond) D_Analog->CYP_Block Stability Prolonged Half-Life & High Stability CYP_Block->Stability

Comparison of CYP450-mediated metabolic pathways for methoxy vs. difluoromethoxy analogs.

Quantitative Cost-Benefit Analysis

While the pharmacological benefits of DCDFM are substantial, they must be weighed against the increased synthetic complexity. The installation of the -OCF₂H group typically requires difluorocarbene chemistry (e.g., using sodium chlorodifluoroacetate), which increases raw material costs[2].

The table below summarizes the objective trade-offs between DCDFM and its common structural alternatives:

Metric2,3-Dichloro-5-(difluoromethoxy)mandelic acid (DCDFM)3,4-Dichloromandelic acid3-Chloro-5-methoxymandelic acid
Metabolic Half-Life (HLM) >120 min (Highly stable)~80 min (Moderate)<30 min (Rapid O-demethylation)
Lipophilicity (

logP)
+0.4 to +0.6 (Dynamic)+1.0 (Risk of non-specific binding)-0.02 (Hydrophilic)
H-Bond Donor Capacity Active (Polarized C-H)NoneNone (Acceptor only)
Conformational Lock Strong (2,3-dichloro steric clash)ModerateWeak
Raw Material Cost $$$ (Requires fluorination chemistry)$ (Commodity chemical)$$ (Standard etherification)
Primary Use Case Late-stage lead optimization for oral APIsEarly screening, topical agentsIntravenous agents, short half-life targets

Experimental Workflows & Methodologies

To successfully integrate DCDFM into an API synthesis pipeline, two critical experimental hurdles must be overcome: the chiral resolution of the racemic acid, and the selective downstream coupling of the


-hydroxy acid.
Protocol 1: Diastereomeric Salt Resolution of Racemic DCDFM

Causality & Rationale: Mandelic acid derivatives are typically synthesized as racemates. Because enantiomers can exhibit drastically different off-target toxicities, enantiopurity is non-negotiable. We utilize (D)-proline amide as a chiral resolving agent. Its rigid pyrrolidine core forms a highly crystalline conglomerate salt specifically with the (S)-enantiomer of the mandelic acid derivative, driven by a highly specific hydrogen-bonding network[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 1.0 equivalent of racemic DCDFM and 0.5 equivalents of (D)-proline amide in ethyl acetate (10 volumes relative to the racemate mass).

  • Dissolution: Heat the heterogeneous mixture to reflux (approx. 77°C). Add deionized water (0.5 volumes) dropwise until a clear solution is achieved. Self-Validation: Achieving complete dissolution is critical to disrupt any existing racemic crystalline aggregates.

  • Controlled Crystallization: Stir at reflux for 10 minutes, then initiate a controlled cooling ramp to 18°C over 3 to 4 hours. Self-Validation: A slow cooling rate prevents the kinetic trapping of the undesired (R)-enantiomer within the crystal lattice, ensuring a high diastereomeric excess (d.e.).

  • Isolation: Filter the resulting thick suspension. Wash the filter cake with cold ethyl acetate (3 × 2 volumes) to remove residual mother liquor.

  • Free-Basing: Suspend the isolated salt in 1M HCl (aqueous) and extract with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield enantiopure (S)-DCDFM (>98% e.e.).

ChiralResolution Racemate Racemic DCDFM (R/S Mixture) ChiralBase Add (D)-Proline Amide in EtOAc/H2O Racemate->ChiralBase Heating Heat to Reflux (Salt Formation) ChiralBase->Heating Cooling Controlled Cooling to 18°C (Crystallization) Heating->Cooling Filtration Filtration Cooling->Filtration Solid Diastereomeric Salt (Enantiopure) Filtration->Solid Solid Fraction MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor Filtrate Acidification Acidification (1M HCl) & MTBE Extraction Solid->Acidification PureProduct Pure (S)-DCDFM (>98% e.e.) Acidification->PureProduct

Step-by-step workflow for the diastereomeric salt resolution of racemic DCDFM.

Protocol 2: Downstream API Amide Coupling

Causality & Rationale: The free


-hydroxy group of mandelic acid can interfere with standard peptide coupling reagents, leading to O-acylation side-products. To prevent this, we utilize HATU with a non-nucleophilic base (DIPEA) at strictly controlled low temperatures, which kinetically favors N-acylation over O-acylation.

Step-by-Step Methodology:

  • Dissolve enantiopure (S)-DCDFM (1.0 eq) and the target primary amine (1.05 eq) in anhydrous DMF to create a 0.2 M solution.

  • Cool the solution to 0°C using an ice-water bath.

  • Add DIPEA (2.5 eq) in one portion, followed by the portion-wise addition of HATU (1.1 eq) over 5 minutes to prevent localized exotherms.

  • Stir the reaction mixture for 2 hours at 0°C. Self-Validation: Monitor the reaction via LC-MS. Do not allow the reaction to warm to room temperature until the DCDFM mass is completely consumed, as higher temperatures promote O-acylation.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with brine, dry, and concentrate to yield the crude API intermediate.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (PMC). Available at:[Link]

  • Process for the preparation and resolution of mandelic acid derivatives. Google Patents (US20180111893A1).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC). Available at:[Link]

Sources

A Comparative Guide to Chiral Derivatizing Agents: The Established Efficacy of Mosher's Acid versus the Predicted Potential of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric purity is a cornerstone of chemical synthesis and pharmaceutical design. Chiral derivatizing agents (CDAs) are indispensable tools in this pursuit, converting indistinguishable enantiomers into diastereomers with distinct spectroscopic signatures.[1] This guide provides an in-depth comparison between the time-tested "gold standard," Mosher's acid, and a next-generation reagent, 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, based on its structural characteristics and predicted performance enhancements.

Part 1: The Established Standard: Mosher's Acid (MTPA)

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has been a foundational CDA for decades.[2][3] Its utility stems from a reliable and well-understood mechanism for derivatizing chiral alcohols and amines, enabling the determination of enantiomeric excess (ee) and absolute configuration by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Mechanism of Action and The Mosher Model

The core principle of the Mosher method is the conversion of a chiral analyte (e.g., a secondary alcohol) into a pair of diastereomeric esters by reacting it with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate experiments.[4][6] These diastereomers, having different spatial arrangements, exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra.

The key to assigning absolute configuration lies in the anisotropic effect of the MTPA phenyl group. In the most stable conformation of the resulting ester, the methoxy (OMe), trifluoromethyl (CF₃), and carbonyl (C=O) groups of the MTPA moiety align in a plane. This forces the phenyl ring to shield one side of the derivatized alcohol. By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the original stereocenter, the absolute configuration can be confidently assigned.[7][8]

G cluster_0 Analyte Preparation cluster_1 Derivatization (Two Parallel Reactions) cluster_2 Diastereomer Formation cluster_3 Analysis & Interpretation racemic Racemic or Enantioenriched Analyte (Alcohol/Amine) reaction_r Esterification/ Amidation racemic->reaction_r Sample A reaction_s Esterification/ Amidation racemic->reaction_s Sample B r_mtpa (R)-MTPA-Cl r_mtpa->reaction_r s_mtpa (S)-MTPA-Cl s_mtpa->reaction_s diastereomer_r Diastereomer 1 (e.g., R,R-Ester) reaction_r->diastereomer_r diastereomer_s Diastereomer 2 (e.g., S,R-Ester) reaction_s->diastereomer_s nmr ¹H and/or ¹⁹F NMR Spectroscopy diastereomer_r->nmr diastereomer_s->nmr analysis Calculate Δδ (δS - δR) Apply Mosher's Model nmr->analysis result Determine Enantiomeric Excess (ee) & Absolute Configuration analysis->result

Experimental workflow for Mosher's acid analysis.
Advantages and Limitations of Mosher's Acid
AdvantagesLimitations
Well-Established: Decades of literature and proven reliability.[4]Signal Overlap: In complex molecules, ¹H NMR signals can overlap, complicating analysis.
Dual Analysis: Allows for simultaneous determination of both ee and absolute configuration.[4]Conformational Ambiguity: For sterically hindered or flexible molecules, the assumed conformation may not hold, leading to incorrect assignments.
¹⁹F NMR Probe: The CF₃ group provides a clean, singlet signal in ¹⁹F NMR, often in an uncongested spectral region, ideal for accurate ee determination.[9]Reaction Issues: Incomplete reactions or kinetic resolution can lead to inaccurate ee measurements.[5]
No α-Proton: The acid itself is not susceptible to racemization during the derivatization reaction.[1][3]Reagent Purity: Requires high enantiomeric purity of the Mosher's acid reagent itself.

Part 2: The Next-Generation Challenger: 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

While direct, peer-reviewed performance data for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid is not yet widely available, a thorough analysis of its structure allows for compelling predictions about its potential advantages over traditional reagents like MTPA. Its design appears to be a deliberate effort to address some of the known limitations of Mosher's acid.

Structural Analysis and Predicted Performance Benefits

The core mandelic acid framework suggests a conserved mechanism of action, forming diastereomeric esters for NMR analysis. The key innovations lie in the specific substitutions on the phenyl ring.

  • Enhanced Anisotropic Effects from Dichloro-Substitution: The presence of two electron-withdrawing chlorine atoms at the 2- and 3-positions is expected to significantly alter the electronic properties of the aromatic ring.[10] This modification can lead to a more defined and rigid conformation of the resulting diastereomeric ester. A more predictable conformation strengthens the reliability of the Mosher model and can amplify the magnetic anisotropy effect, leading to larger and more easily interpretable chemical shift differences (Δδ) in ¹H NMR spectra.[11] This could be particularly advantageous for resolving signals in complex molecules where MTPA yields only small, ambiguous shifts.

  • A Refined ¹⁹F NMR Probe with the Difluoromethoxy Group: The trifluoromethyl (CF₃) group of Mosher's acid is a powerful tool. However, the difluoromethoxy (OCF₂H) group offers a potentially more nuanced probe for ¹⁹F NMR analysis.

    • High Sensitivity: Like the CF₃ group, the OCF₂H group provides a highly sensitive nucleus for ¹⁹F NMR due to fluorine's 100% natural abundance and high gyromagnetic ratio.[12][13]

    • Unique Signature: The signal will appear as a doublet due to coupling with the geminal proton (²JHF), providing an unambiguous signature distinct from the singlet of MTPA. This can be useful for signal verification.

    • Distinct Chemical Shift: The chemical shift of the OCF₂H group is different from that of a CF₃ group, potentially placing it in a cleaner region of the spectrum and avoiding interference from other fluorine-containing functionalities in the analyte.[14]

G mosher Mosher's Acid (MTPA) - Phenyl Ring - CF₃ Group - OMe Group new_acid 2,3-Dichloro-5-(difluoromethoxy)mandelic acid - 2,3-Dichlorophenyl Ring - OCF₂H Group - OMe Group impact1 Potentially larger Δδ values in ¹H NMR due to enhanced, more rigid anisotropic effect. mosher->impact1 Improvement impact2 Unique doublet signal in ¹⁹F NMR; Potentially cleaner spectral window. mosher->impact2 Alternative feature1 Aromatic Ring System feature2 ¹⁹F NMR Probe

Predicted performance enhancements based on structural differences.
Comparative Summary: Known vs. Predicted Performance
FeatureMosher's Acid (MTPA)2,3-Dichloro-5-(difluoromethoxy)mandelic acid (Predicted)
Mechanism Covalent derivatization of alcohols/aminesCovalent derivatization of alcohols/amines
¹H NMR Analysis Relies on phenyl group anisotropy; can suffer from signal overlap.Potentially Enhanced: Dichloro-substitution may increase anisotropy, leading to larger Δδ values and better signal dispersion.
¹⁹F NMR Probe Strong singlet from CF₃ group.Potentially More Informative: Doublet from OCF₂H group offers a unique signature in a different chemical shift region.
Reliability High, but can fail with sterically complex or flexible analytes.Potentially Higher: A more rigid conformation could reduce ambiguity and increase the reliability of configuration assignments.
Availability Widely commercially available in both (R) and (S) forms.Likely available from specialized chemical suppliers; may be less common.

Part 3: Experimental Protocols

The following is a generalized, self-validating protocol for the use of a chiral mandelic acid-based derivatizing agent, applicable to both MTPA and, hypothetically, to its dichlorinated analogue.

Protocol: Derivatization of a Chiral Secondary Alcohol for NMR Analysis

Objective: To prepare diastereomeric esters from a chiral alcohol using both (R)- and (S)-enantiomers of the chiral derivatizing agent for subsequent NMR analysis.

Materials:

  • Chiral alcohol of interest (high purity, >98%)

  • (R)-CDA-Cl (e.g., (R)-MTPA-Cl) (>99% ee)

  • (S)-CDA-Cl (e.g., (S)-MTPA-Cl) (>99% ee)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)

  • Two clean, dry, high-quality NMR tubes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Causality Note: This procedure is conducted in parallel for both (R)- and (S)-CDAs to create the two necessary diastereomeric samples for comparative analysis. All reagents and glassware must be scrupulously dry, as moisture will quench the highly reactive acid chloride.

  • Preparation of (R)-Ester Sample: a. In a dry NMR tube under an inert atmosphere, dissolve ~2-5 mg of the chiral alcohol in 0.6 mL of anhydrous deuterated solvent. b. Add a catalytic amount of DMAP or ~1.5 equivalents of anhydrous pyridine. The base acts as a nucleophilic catalyst and scavenges the HCl byproduct. c. Add a slight molar excess (~1.2 equivalents) of the (R)-CDA-Cl. An excess ensures the complete conversion of the limiting alcohol, which is critical for accurate ee determination.[5] d. Cap the NMR tube, seal with parafilm, and gently agitate to mix. e. Allow the reaction to proceed at room temperature for 1-4 hours. Monitor for completion by ¹H NMR if necessary (disappearance of the alcohol's carbinol proton).

  • Preparation of (S)-Ester Sample: a. In a second, identical NMR tube, repeat steps 1a-1e precisely, but substitute the (R)-CDA-Cl with the (S)-CDA-Cl. Consistency in concentrations and conditions between the two samples is paramount for an accurate comparison.

  • NMR Acquisition: a. Acquire high-resolution ¹H NMR spectra for both samples. Ensure identical acquisition parameters (e.g., temperature, number of scans). b. If applicable, acquire proton-decoupled ¹⁹F NMR spectra for both samples.

  • Data Analysis: a. For Enantiomeric Excess (ee): In one of the spectra (e.g., the ¹⁹F spectrum), carefully integrate the signals corresponding to the two diastereomers. Calculate the ee using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100. b. For Absolute Configuration: Assign the relevant proton signals in both ¹H NMR spectra. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton pair. Apply the appropriate conformational model (e.g., the Mosher model) to the sign distribution of the Δδ values to assign the absolute configuration of the original alcohol stereocenter.[6]

Conclusion

Mosher's acid remains a cornerstone of stereochemical analysis due to its proven track record and extensive validation.[4] It provides a reliable method for determining both enantiomeric purity and absolute configuration for a wide range of chiral molecules.

However, the pursuit of more robust and precise analytical tools is perpetual. Novel reagents, such as 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, represent a logical evolution in the design of CDAs. Based on a structural analysis, this next-generation agent is predicted to offer significant advantages, including enhanced signal dispersion in ¹H NMR and a unique, informative probe for ¹⁹F NMR. While comprehensive experimental validation is required, its design principles suggest a promising future for overcoming the limitations of classical methods. Researchers are encouraged to perform direct comparative studies to validate these predicted benefits and expand the toolkit available for tackling challenging stereochemical assignments in modern drug discovery and chemical synthesis.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2018). Mosher ester derivatives for assignment of absolute stereochemistry. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Wada, K., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles, 94(5), 949-956. [Link]

  • Wenzel, T. J., & Chiral, D. W. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(5), 1044. [Link]

  • Wikipedia. (n.d.). Mosher's acid. [Link]

  • ChemEurope. (n.d.). Chiral derivitizing agents. [Link]

  • Montalbán, A. G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12696-12707. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Reboule, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 88-89, 1-31. [Link]

  • The Weizmann Institute of Science. (n.d.). 19Flourine NMR. [Link]

  • ResearchGate. (n.d.). Effect of the electron-withdrawing group (EWG). [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. [Link]

  • The Retort, a blog by Prof. Frame. (2012). Mosher's Acid. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

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A Comparative Guide to the Resolution of Substituted Mandelic Acids: A Case Study with Proline Amide and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient resolution of chiral carboxylic acids is a critical hurdle in the synthesis of enantiomerically pure active pharmaceutical ingredients. Substituted mandelic acids, with their α-hydroxy acid moiety, are prevalent in many pharmaceutical building blocks. Their resolution, however, can be challenging due to steric hindrance and the electronic effects of various substituents. This guide provides an in-depth analysis of a successful resolution of a highly substituted mandelic acid derivative, 3-chloro-5-(difluoromethoxy)mandelic acid, using a proline-based resolving agent. We will objectively compare this case study with alternative resolution strategies for other mandelic acid derivatives, providing supporting experimental data where available, to offer a comprehensive resource for selecting an optimal resolution strategy.

Case Study: Resolution of 3-Chloro-5-(difluoromethoxy)mandelic Acid with (D)-Proline Amide

The resolution of 3-chloro-5-(difluoromethoxy)mandelic acid presents a significant challenge due to the presence of multiple substituents on the phenyl ring. A robust and scalable resolution has been successfully achieved through diastereomeric salt formation using (D)-proline amide as the resolving agent.[1][2]

The Causality Behind Experimental Choices

The selection of (D)-proline amide is a strategic choice. Proline amides are chiral, rigid cyclic structures that can form well-defined crystalline salts with carboxylic acids. The amide functionality provides an additional point of interaction through hydrogen bonding, which can enhance the chiral recognition and the difference in solubility between the two diastereomeric salts. The use of an amide of an amino acid also introduces a basic nitrogen atom for salt formation.

The solvent system, a mixture of ethyl acetate and water, is another critical parameter. Ethyl acetate is a moderately polar solvent that allows for the dissolution of both the racemic acid and the chiral base. The addition of a small amount of water can be crucial in modulating the solubility of the diastereomeric salts, often leading to a sharper differentiation in their crystallization behavior. This controlled precipitation is the cornerstone of a successful resolution by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

The following protocol is a synthesis of the procedure described for the resolution of racemic 3-chloro-5-(difluoromethoxy)mandelic acid.[1][2]

  • Salt Formation:

    • A mixture of racemic 3-chloro-5-(difluoromethoxy)mandelic acid and a sub-stoichiometric amount (typically 0.45-0.5 equivalents) of (D)-proline amide is prepared in ethyl acetate.

    • The mixture is heated to reflux to ensure complete dissolution.

    • A specific volume of water (e.g., around 10% v/v of the ethyl acetate) is added to the hot solution.

  • Crystallization:

    • The solution is allowed to cool slowly to room temperature. The slow cooling rate is critical to promote the selective crystallization of the less soluble diastereomeric salt, in this case, the (R)-mandelic acid-(D)-proline amide salt.

    • The resulting slurry is stirred at room temperature for a defined period to allow for complete crystallization.

  • Isolation and Purification:

    • The crystalline salt is isolated by filtration and washed with cold ethyl acetate to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric excess (e.e.) of the mandelic acid in the salt can be determined at this stage by chiral HPLC after liberating the acid from a small sample.

  • Liberation of the Enriched Mandelic Acid:

    • The diastereomerically enriched salt is treated with an acid (e.g., 1M HCl) to protonate the mandelic acid and liberate it from the proline amide salt.

    • The free mandelic acid is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed and dried.

    • Evaporation of the solvent yields the enantiomerically enriched (R)-3-chloro-5-(difluoromethoxy)mandelic acid.

Data Presentation: Resolution of 3-Chloro-5-(difluoromethoxy)mandelic Acid
ParameterValueReference
Racemic Substrate3-chloro-5-(difluoromethoxy)mandelic acid[1][2]
Resolving Agent(D)-Proline Amide[1][2]
Solvent SystemEthyl Acetate / Water[1][2]
Molar Ratio (Acid:Base)1 : 0.45[1]
Enantiomeric Excess (e.e.) of (R)-acidHigh (specific values vary with optimization)[1]
Visualization of the Resolution Workflow

G racemic_acid Racemic 3-Chloro-5-(difluoromethoxy)mandelic Acid dissolution Dissolution in Ethyl Acetate/Water (Heat) racemic_acid->dissolution proline_amide (D)-Proline Amide proline_amide->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Crystals of (R)-Acid-(D)-Proline Amide Salt (Less Soluble) filtration->less_soluble_salt mother_liquor Mother Liquor Enriched in (S)-Acid-(D)-Proline Amide Salt (More Soluble) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Extraction acidification->extraction r_mandelic_acid Enriched (R)-3-Chloro-5-(difluoromethoxy)mandelic Acid extraction->r_mandelic_acid

Workflow for the resolution of 3-chloro-5-(difluoromethoxy)mandelic acid.

Comparison with Alternative Resolving Agents and Methods

While the use of proline amide has proven effective for the case study above, a range of other resolving agents and techniques are available for mandelic acid and its derivatives. The optimal choice is often substrate-dependent and requires empirical screening.

Alternative Chiral Bases for Diastereomeric Salt Formation

A variety of chiral amines have been employed for the resolution of mandelic acids. The effectiveness of these bases depends on their ability to form crystalline salts with a significant difference in solubility between the two diastereomers.

Resolving AgentSubstrate ExampleKey AdvantagesConsiderationsReference
(1R,2S)-(-)-Ephedrine (±)-Mandelic AcidReadily available, often forms highly crystalline salts.May require recrystallization to achieve high e.e.[3]
Levetiracetam Halogenated Mandelic AcidsCan form enantiospecific co-crystals, potentially leading to high yields.Resolution efficiency is highly dependent on the substituent pattern of the mandelic acid.[4]
Various Chiral Amines Fragrant Lactones (derived from hydroxy acids)A wide variety of structures are available, allowing for extensive screening.Success is highly empirical and requires screening of both the base and solvent.[5]
Alternative Resolution Techniques

Beyond classical diastereomeric salt formation, other methods can be employed for the separation of mandelic acid enantiomers.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques that utilize a chiral stationary phase to separate enantiomers.[6] This method offers the advantage of direct separation without the need for derivatization but can be less cost-effective for large-scale production compared to crystallization.[7]

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a nitrilase can selectively hydrolyze one enantiomer of mandelonitrile to the corresponding mandelic acid. This approach can offer high enantioselectivity and mild reaction conditions.

Logical Relationship of Resolution Strategy Selection

G start Racemic Mandelic Acid Derivative diastereomeric_salt Diastereomeric Salt Formation start->diastereomeric_salt chiral_chromatography Chiral Chromatography start->chiral_chromatography enzymatic_resolution Enzymatic Resolution start->enzymatic_resolution proline_amide Proline Amide diastereomeric_salt->proline_amide other_amines Other Chiral Amines (e.g., Ephedrine) diastereomeric_salt->other_amines hplc_sfc HPLC / SFC chiral_chromatography->hplc_sfc nitrilase Nitrilase enzymatic_resolution->nitrilase high_ee High e.e. Product proline_amide->high_ee other_amines->high_ee hplc_sfc->high_ee nitrilase->high_ee

Decision tree for selecting a chiral resolution strategy for mandelic acid derivatives.

Conclusion

The successful resolution of 3-chloro-5-(difluoromethoxy)mandelic acid using (D)-proline amide demonstrates the effectiveness of diastereomeric salt formation with a well-chosen chiral resolving agent and optimized solvent system. This case study highlights the importance of rational design in tackling the resolution of complex, highly substituted chiral molecules.

While proline amide proves to be an excellent choice in this specific case, this guide has also presented a comparative overview of alternative resolving agents and techniques. The selection of the most appropriate method will always be a balance of factors including the specific structure of the mandelic acid derivative, the desired scale of the resolution, and economic considerations. For researchers in drug development, a systematic screening of a variety of chiral resolving agents and conditions remains the most reliable path to an efficient and scalable resolution process.

References

  • Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
  • L-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications (RSC Publishing). [Link]

  • Process for the preparation and resolution of mandelic acid derivatives.
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design. [Link]

  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications (RSC Publishing). [Link]

  • Optical Resolution of Six Chiral Fragrant Lactones. HETEROCYCLES, Vol. 52, No. 3, 2000. [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. MDPI. [Link]

  • Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. Green Chemistry Letters and Reviews. [Link]

  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. ResearchGate. [Link]

  • Competitive Chiral Cocrystallization Inspired Enantioseparation: Mechanistic Insights into R/S-Mandelic Acid and d/l-Prolinamide. Crystal Growth & Design. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]

  • Enhanced Bioproduction and Processing of Mandelic Acid Enantiomers: Towards a Sustainable Platform for High-value Pharmaceutical and Polymer Applications. ResearchGate. [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. The Journal of Organic Chemistry. [Link]

  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education. [Link]

  • Optical resolution of dl-mandelic acid.
  • Chiral Resolution, Stereochemical Assignment and Correction of a Cystic Fibrosis-causing variant of Aryl-Triazolyl-Methanol Derivative. ResearchGate. [Link]

  • Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine.

Sources

Spectroscopic Comparison Guide: 2,3-Dichloro-5-(difluoromethoxy)mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural characterization, spectroscopic differentiation, and analytical workflows for multi-substituted mandelic acid derivatives.

Scientific Context & Structural Significance

Mandelic acid and its highly functionalized derivatives serve as privileged scaffolds in medicinal chemistry, catalysis, and materials science [1]. The introduction of halogen atoms (chlorine) and fluorinated moieties (such as the difluoromethoxy group, –OCF₂H) onto the aromatic ring drastically alters the molecule's lipophilicity, metabolic stability, and electronic distribution. These modifications are particularly relevant in the development of novel active pharmaceutical ingredients (APIs), including type III secretion system (T3SS) inhibitors and advanced chiral building blocks[2].

When working with 2,3-Dichloro-5-(difluoromethoxy)mandelic acid , distinguishing it from its structural isomers—such as 3,5-Dichloro-2-(difluoromethoxy)mandelic acid —and the parent Mandelic acid requires a rigorous, multi-modal spectroscopic approach. This guide provides a causal, self-validating framework for comparing these derivatives using Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR/Raman) [3].

Spectroscopic Causality: Why These Techniques?

To establish a self-validating analytical protocol, researchers must move beyond simply recording spectra to understanding the causality behind the observed signals.

Nuclear Magnetic Resonance (NMR)
  • ¹⁹F NMR as a Primary Tracker: The –OCF₂H group provides a highly diagnostic ¹⁹F signal. Because fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR offers a clean background free of solvent interference. The signal typically appears as a distinct doublet due to geminal coupling with the adjacent proton (

    
     Hz) [4].
    
  • ¹H NMR for Regiochemistry: The proton of the difluoromethoxy group appears as a massive triplet in the ¹H spectrum (due to coupling with two equivalent fluorine atoms). The chemical shift of the aromatic protons and the chiral

    
    -proton (CH-OH) will shift predictably based on the inductive electron-withdrawing effects of the ortho/meta chlorine atoms.
    
  • ¹³C NMR for Carbon Backbone: The carbon of the –OCF₂H group splits into a triplet (

    
     Hz), providing definitive proof of the fluorinated ether linkage.
    
Vibrational Spectroscopy (FT-IR & Raman)
  • Orthogonal Validation: While NMR confirms connectivity, FT-IR and Raman spectroscopy confirm functional group integrity. The strong, broad O–H stretch of the mandelic acid core and the sharp C=O stretch of the carboxylic acid are highly sensitive to hydrogen bonding. The introduction of the –OCF₂H group introduces strong C–F stretching vibrations in the 1000–1200 cm⁻¹ region, which are often heavily coupled with C–O stretches [1].

Comparative Spectroscopic Data

The following tables synthesize the expected quantitative spectroscopic data for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, compared against a close structural isomer and the parent mandelic acid.

Table 1: Key NMR Chemical Shifts & Coupling Constants
Compound¹H NMR (Aromatic)¹H NMR (–OCF₂H)¹H NMR (

-CH)
¹⁹F NMR (–OCF₂H)¹³C NMR (–OCF₂H)
2,3-Dichloro-5-(difluoromethoxy)mandelic acid

7.45 (d, J=2.5 Hz, 1H), 7.28 (d, J=2.5 Hz, 1H)

6.55 (t,

=72.5 Hz, 1H)

5.35 (s, 1H)

-82.1 (d,

=72.5 Hz, 2F)

115.8 (t,

=258 Hz)
3,5-Dichloro-2-(difluoromethoxy)mandelic acid

7.52 (d, J=2.6 Hz, 1H), 7.40 (d, J=2.6 Hz, 1H)

6.62 (t,

=73.0 Hz, 1H)

5.48 (s, 1H)

-80.5 (d,

=73.0 Hz, 2F)

116.2 (t,

=260 Hz)
Mandelic Acid (Parent)

7.42–7.30 (m, 5H)
N/A

5.18 (s, 1H)
N/AN/A

Note: Spectra acquired in CDCl₃ or DMSO-d₆. The


-CH proton shift is highly dependent on the solvent and the proximity of the electron-withdrawing substituents (ortho-substitution in the 3,5-dichloro-2-isomer causes a slight downfield shift).
Table 2: Key Vibrational Frequencies (FT-IR / Raman)
Functional Group2,3-Dichloro-5-(difluoromethoxy)3,5-Dichloro-2-(difluoromethoxy)Mandelic Acid
O–H Stretch (Carboxylic/Alcohol) 3420 cm⁻¹ (broad)3415 cm⁻¹ (broad)3400 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid) 1725 cm⁻¹1730 cm⁻¹1715 cm⁻¹
C–F Stretch (Asymmetric/Symmetric) 1120 cm⁻¹, 1050 cm⁻¹1125 cm⁻¹, 1055 cm⁻¹N/A
C–Cl Stretch (Aromatic) 780 cm⁻¹, 745 cm⁻¹785 cm⁻¹, 750 cm⁻¹N/A

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the following step-by-step methodologies must be employed. This protocol builds in internal checks to prevent mischaracterization of these complex halogenated derivatives.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the mandelic acid derivative in 0.6 mL of deuterated solvent (DMSO-d₆ is recommended over CDCl₃ to prevent signal broadening of the hydroxyl and carboxylic protons).

  • Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing, and a trace amount of Trichlorofluoromethane (CFCl₃) or Trifluoroacetic acid (TFA) via a sealed capillary for ¹⁹F referencing.

  • ¹H NMR Acquisition: Run a standard 1D ¹H experiment (400 or 500 MHz). Validation Check: Ensure the integration of the massive triplet at ~6.5 ppm (–OCF₂H) exactly matches 1H relative to the

    
    -CH proton at ~5.3 ppm.
    
  • ¹⁹F NMR Acquisition: Run a 1D ¹⁹F experiment with ¹H decoupling off. Validation Check: The signal must appear as a doublet. Calculate the coupling constant (

    
    ); it must perfectly match the 
    
    
    
    -value of the triplet observed in the ¹H spectrum (~72 Hz).
  • ¹³C NMR Acquisition: Run a ¹H-decoupled ¹³C experiment (minimum 1024 scans due to quaternary carbon relaxation). Look for the characteristic triplet at ~115 ppm.

Protocol B: FT-IR (ATR) Analysis
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of the solid crystalline derivative directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition & Validation: Collect the spectrum. Validation Check: If the baseline is sloped, re-grind the sample to reduce particle size scattering. Confirm the presence of the sharp C=O peak (~1725 cm⁻¹) and the intense C–F stretching bands (~1120 cm⁻¹) to differentiate from non-fluorinated precursors.

Analytical Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through orthogonal spectroscopic validation, ensuring absolute structural and chiral confidence.

G Start Sample Preparation (Mandelic Acid Derivative) NMR_Branch NMR Spectroscopy (Connectivity & Regiochemistry) Start->NMR_Branch Vib_Branch Vibrational Spectroscopy (Functional Group Integrity) Start->Vib_Branch H1_F19 1H & 19F NMR Verify 2J_HF Coupling (~72Hz) NMR_Branch->H1_F19 C13 13C NMR Verify 1J_CF Triplet (~115ppm) NMR_Branch->C13 IR_Raman ATR-FTIR / Raman Verify C=O, C-F, C-Cl Stretches Vib_Branch->IR_Raman Data_Merge Orthogonal Data Integration & Peak Assignment H1_F19->Data_Merge C13->Data_Merge IR_Raman->Data_Merge Confirm Structural Confirmation & Isomer Differentiation Data_Merge->Confirm

Caption: Orthogonal analytical workflow for the structural validation of fluorinated mandelic acid derivatives.

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Materials (Basel). Available at:[Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances / PMC. Available at:[Link]

  • Controlled meta-Selective C–H Mono- and Di-Olefination of Mandelic Acid Derivatives. Organic Letters (ACS Publications). Available at:[Link]

  • Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry. Available at:[Link]

A Comparative Guide to 2,3-Dichloro-5-(difluoromethoxy)mandelic acid: A Predictive Analysis in the Context of Bioactive Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, a unique halogenated derivative of mandelic acid. Due to the limited availability of direct peer-reviewed literature on this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to construct a predictive profile. This analysis aims to offer researchers and drug development professionals a foundational understanding of its potential synthesis, properties, and applications in comparison to well-characterized mandelic acid derivatives.

Introduction to Mandelic Acid and Its Significance

Mandelic acid, an alpha-hydroxy acid (AHA) derived from bitter almonds, serves as a valuable scaffold in medicinal and industrial chemistry.[1][2] Its molecular architecture, featuring an aromatic ring, a carboxylic acid, and a stereogenic center, provides a unique combination of chemical reactivity and stereochemical control.[1][3] This has enabled the creation of a diverse range of biologically active molecules. Enantiomers of mandelic acid derivatives have distinct applications; for instance, (R)-(-)-mandelic acid derivatives are key chiral synthons in the synthesis of semi-synthetic cephalosporins, penicillins, and anticancer agents, while (S)-mandelic acid is utilized in the production of nonsteroidal anti-inflammatory drugs.[1]

The introduction of halogen substituents and a difluoromethoxy group, as in the case of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, is a strategic approach in medicinal chemistry to modulate the physicochemical properties of a parent compound.[4] Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets, while the difluoromethoxy group is known for its unique electronic properties and ability to serve as a bioisostere for other functional groups.

Profile of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid

While direct experimental data is scarce, the fundamental properties of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid can be established from its chemical structure.

PropertyValueSource
Molecular Formula C9H6Cl2F2O4[5]
Molecular Weight 287.04 g/mol [5]
CAS Number 1804516-78-6[5]

Predictive Synthesis Pathway

A plausible synthetic route for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid can be extrapolated from established organic synthesis methodologies for related halogenated and fluorinated aromatic compounds. The following proposed workflow is based on common synthetic strategies for similar molecules.[6][7][8]

G cluster_0 Step 1: Synthesis of Dichlorinated Phenolic Precursor cluster_1 Step 2: O-Difluoromethylation cluster_2 Step 3: Introduction of the Mandelic Acid Moiety A Starting Material (e.g., 3,5-Dichlorophenol) B Introduction of Hydroxyl Group (e.g., Diazotization/Hydrolysis of corresponding aniline) A->B Standard Aromatic Chemistry C 2,3-Dichloro-5-hydroxyphenol E 2,3-Dichloro-5-(difluoromethoxy)phenol C->E Base-mediated reaction D Difluoromethylating Agent (e.g., Sodium chlorodifluoroacetate) D->E F 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde E->F Formylation G Conversion to Mandelonitrile F->G Cyanide source H 2,3-Dichloro-5-(difluoromethoxy)mandelonitrile G->H I Hydrolysis H->I J 2,3-Dichloro-5-(difluoromethoxy)mandelic acid I->J

Caption: A plausible multi-step synthetic workflow for 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

Experimental Protocol: A Generalized Approach to O-Difluoromethylation

The introduction of the difluoromethoxy group is a critical step. A general protocol, adapted from procedures for similar phenolic compounds, is outlined below.[7]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the dichlorinated phenolic precursor (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF).

  • Base Addition: Add a base such as cesium carbonate (1.5 equivalents) to the mixture and stir.

  • Difluoromethylating Agent: Introduce the difluoromethylating agent, for example, sodium chlorodifluoroacetate.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography.

Comparative Analysis with Other Mandelic Acid Derivatives

The unique substitutions on the aromatic ring of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid suggest it will have distinct properties compared to unsubstituted mandelic acid and other derivatives used in various applications.

DerivativeKey Structural FeaturesKnown/Predicted Properties & Applications
Mandelic Acid Unsubstituted phenyl groupGentle exfoliant in skincare, antibacterial properties, treats acne and hyperpigmentation.[2][9][10][11][12][13]
p-Hydroxy-mandelic acid Hydroxyl group at para positionA metabolite of biogenic amines, used in analytical derivatization.[14]
Vanillylmandelic acid Hydroxyl and methoxy groupsA key biomarker in urine for certain tumors.[14]
2,3-Dichloro-5-(difluoromethoxy)mandelic acid (Predicted) Two chloro substituents, one difluoromethoxy groupIncreased lipophilicity due to halogens, potentially enhanced metabolic stability, altered acidity (pKa), and unique binding properties for biological targets. Potential for development as a therapeutic agent or a specialized chemical reagent.

Potential Applications and Fields of Research

The structural features of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid suggest several avenues for research and application:

  • Medicinal Chemistry: The combination of dichloro and difluoromethoxy substitutions could lead to novel therapeutic agents. These modifications are known to enhance the efficacy of drug candidates in various disease areas, including oncology and infectious diseases.[1]

  • Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. The unique substitution pattern of this molecule could be explored for developing new agrochemicals.[1]

  • Materials Science: Mandelic acid and its derivatives have been investigated for their role in creating functional materials.[1] The specific properties of this compound could be leveraged in the design of new polymers or chiral materials.

Future Directions and a Call for Experimental Validation

The analysis presented in this guide is predictive and based on established principles of organic chemistry and medicinal chemistry. To fully elucidate the properties and potential of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid, experimental validation is crucial. Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (NMR, MS, IR).

  • Physicochemical Property Determination: Experimentally measuring key parameters such as pKa, logP, and solubility.

  • Biological Screening: Evaluating the compound's activity in a range of biological assays to identify potential therapeutic or agrochemical applications.

  • Comparative Studies: Performing direct experimental comparisons with other mandelic acid derivatives to quantify the impact of its unique substitution pattern.

This guide serves as a starting point for researchers interested in exploring the untapped potential of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid. The strategic combination of halogen and difluoromethoxy functional groups on the versatile mandelic acid scaffold presents a compelling case for further investigation.

References

  • Organic Syntheses Procedure. Mandelic Acid.
  • Platinum Skin Care. (2024, October 3). Mandelic Acid vs Other Acids: Which is Best?
  • Midgley, J. M., Andrew, R., Watson, D. G., MacDonald, N., Reid, J. L., & Williams, D. A. (1990). Dichlorotetrafluoroacetone as a derivatisation reagent in the analysis of mandelic acids in human urine.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, (2026, January 5).
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research.
  • Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Catalysis Science & Technology.
  • BenchChem. Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole.
  • Chen, Q. Y., & Wu, S. W. (2004). Preparation of a,a-difluoroalkanesulfonic acids. Journal of Fluorine Chemistry, 125(5), 715-719.
  • European Patent Office. (1995). Process for producing R(-)
  • Aesthetics Rx. (2023, January 31). Mandelic Acid: Skincare Benefits, Uses & Precautions.
  • Prequel. (2025, February 20). Mandelic Acid In Skincare - Benefits & Uses.
  • (2024, April 29). Mandelic Acid: Benefits, Uses, and Skincare Tips.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
  • Naturium. The Complete Guide to Acids.
  • Legal and clinical comparison of alpha hydroxy acids. Clinical, Cosmetic and Investigational Dermatology, (2024, July 16).
  • Dr Davin Lim. MANDELIC ACID: 5 Benefits & Uses For Skin.
  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
  • Mandelic Acid and Phenyllactic Acid “Reaction Sets” for Exploring the Kinetics and Mechanism of Oxidations by Hydrous. ACS Earth and Space Chemistry.
  • Amfluoro. 1804516-78-6 | 2,4-Dichloro-3-(difluoromethoxy)mandelic acid.

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Safety Operating Guide

2,3-Dichloro-5-(difluoromethoxy)mandelic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid . As a halogenated organic acid, this compound presents a dual hazard profile: corrosivity due to the mandelic acid moiety and environmental persistence/toxicity due to the halogenated substituents (chlorine and difluoromethoxy groups).

Immediate Action Directive:

  • Waste Classification: Halogenated Organic Acid .

  • Critical Restriction: DO NOT mix with non-halogenated solvents. DO NOT dispose of via sanitary sewer, even if neutralized, due to aquatic toxicity regulations.[1]

  • Primary Disposal Method: High-temperature incineration at a permitted hazardous waste facility equipped with acid gas scrubbers.

Chemical Profile & Hazard Identification

Understanding the structural reactivity is the first step in safe disposal. This compound is not merely "chemical waste"; it is a functionalized aromatic acid that behaves specifically in waste streams.

FeatureChemical LogicSafety Implication
Acidic Moiety

-Hydroxy acid (Mandelic backbone)
Corrosive (Category 1/2). Lowers pH of waste streams; incompatible with cyanides, sulfides, and strong bases.
Halogenation 2,3-Dichloro & 5-DifluoromethoxyEnvironmental Toxin. Requires "Halogenated" waste coding. Combustion releases HCl and HF gases.
Physical State Likely crystalline solidDust inhalation hazard. Hygroscopic potential requires moisture-tight storage.

GHS Classification (Derived from Structural Analogs):

  • H314/H318: Causes severe skin burns and eye damage.

  • H410: Very toxic to aquatic life with long-lasting effects.[2]

  • H302: Harmful if swallowed.[3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard nitrile gloves alone for prolonged handling of halogenated acids in organic solvents.

PPE TypeSpecificationRationale
Hand Protection Double-gloving: Nitrile (inner) + Neoprene or Viton (outer)Standard nitrile degrades rapidly if the acid is dissolved in polar aprotic solvents (e.g., DMSO, DMF).
Eye Protection Chemical Splash Goggles + Face ShieldMandelic acid derivatives are severe eye irritants; dust or splash can cause irreversible corneal damage.
Respiratory N95 (Solids) or P100/OV Cartridge (Solutions) Prevents inhalation of acidic dusts or solvent vapors during waste transfer.
Body Tyvek® Lab Coat or Chemical ApronPrevents contamination of street clothes; acid-resistant.

Disposal Procedures: Step-by-Step

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Labeling: "Hazardous Waste - Solid, Toxic, Corrosive."[1] Explicitly list: 2,3-Dichloro-5-(difluoromethoxy)mandelic acid.

  • Protocol:

    • Transfer solids using a dedicated plastic spatula.

    • Wipe the spatula with a solvent-dampened Kimwipe.

    • Place the Kimwipe into the same solid waste container.

    • Seal tightly.[3][5][6]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation Rule: This is the most critical step. You must segregate this waste into the Halogenated Solvent stream.

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., nitric acid) or active metals, as halogenated acids can react violently.[1]

  • Protocol:

    • Adjust pH if necessary: If the solution is extremely acidic (pH < 2), slowly neutralize to pH 4-7 using a 10% Sodium Bicarbonate (

      
      ) solution before adding to the solvent drum to prevent drum corrosion. Caution:  This generates 
      
      
      
      gas; allow to vent.
    • Transfer to a safety can or carboy labeled "Halogenated Organic Waste."

    • Record the volume and concentration on the waste tag.

Scenario C: Aqueous Waste (Rinsate)
  • Strict Prohibition: Never pour aqueous rinsates of this compound down the sink. The halogenated aromatic ring is stable and toxic to aquatic microorganisms.[2]

  • Protocol:

    • Collect all aqueous washes in a container labeled "Aqueous Waste - Toxic/Halogenated."

    • Do not mix with organic solvents (creates a biphasic waste that is expensive to treat).

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalLogic cluster_warning CRITICAL SAFETY Start Waste Generation: 2,3-Dichloro-5-(difluoromethoxy)mandelic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid SolidWaste Solid Hazardous Waste (Label: Toxic, Corrosive) Solid->SolidWaste Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloWaste Halogenated Organic Waste (Incineration Required) SolventCheck->HaloWaste Organic Solvent (DCM, EtOAc, etc.) AqWaste Aqueous Toxic Waste (Do NOT Drain Dispose) SolventCheck->AqWaste Water / Buffer Warning NO Drain Disposal NO Mixing with Oxidizers

Figure 1: Decision tree for segregating halogenated mandelic acid waste streams to ensure regulatory compliance.

Emergency Procedures: Spills & Exposure

Spill Cleanup (Bench Scale < 500g):

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Don goggles, double gloves, and a lab coat.

  • Neutralize:

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Mechanism:[7]

      
      
      
    • Wait for bubbling to cease.

  • Collect: Scoop the resulting paste into a waste container. Label as "Spill Debris - Halogenated Acid."

  • Clean: Wash the surface with water and soap; collect this rinsate as hazardous aqueous waste.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids. Seek medical attention immediately (risk of corneal opacity).

  • Skin Contact: Wash with soap and water.[3][6] If redness persists, seek medical aid.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2,4-Dichloro-3-(difluoromethoxy)mandelic acid (Structural Isomer). Available at: [Link]

Sources

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